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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful innovation. It is this foundational knowledge...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful innovation. It is this foundational knowledge that informs everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive exploration of the core physicochemical characteristics of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with significant potential as a versatile scaffold in medicinal chemistry.[1][2][3]

This document moves beyond a simple recitation of data. Instead, it offers a practical, in-the-field perspective on how these properties are determined and, crucially, why they matter. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols that ensure the generation of reliable and reproducible data. Every claim is substantiated with authoritative references, empowering you to not only understand this molecule but to confidently work with it in your own research endeavors.

Molecular Structure and Inherent Chemical Features

The starting point for any physicochemical investigation is a clear understanding of the molecule's structure. 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses a multifunctionalized pyridone core.

Key Structural Features:

  • 2-Pyridone Ring: This six-membered heterocyclic ring is a common motif in medicinal chemistry. The endocyclic amide imparts a degree of aromatic character and potential for hydrogen bonding.

  • Carboxylic Acid Group: Positioned at C3, this acidic functional group is a primary determinant of the molecule's pKa and aqueous solubility.

  • Cyano Group: Located at C5, this electron-withdrawing group influences the electronic distribution within the ring system and can participate in specific intermolecular interactions.

The presence of both a hydrogen bond donor (the carboxylic acid -OH and the ring N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen, the carboxylic acid carbonyl oxygen, and the cyano nitrogen) suggests a high propensity for self-association in the solid state, likely forming dimers.[4] This has direct implications for its melting point and solubility.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. For an acidic compound like this, understanding its pKa is non-negotiable for any formulation or in-vitro testing.

Theoretical Estimation of pKa

The primary acidic proton is that of the carboxylic acid. A typical aliphatic carboxylic acid has a pKa in the range of 4-5.[5] However, the electronic environment of the pyridone ring will modulate this value. The presence of the electron-withdrawing cyano group and the delocalization of electrons within the ring system are expected to stabilize the carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa). It is therefore reasonable to predict a pKa value slightly lower than that of a simple aliphatic carboxylic acid.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for the precise determination of pKa.[6] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH.

Workflow for pKa Determination

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh the compound prep2 Dissolve in a known volume of co-solvent/water prep1->prep2 prep3 Calibrate pH meter with standard buffers prep2->prep3 titrate1 Add small, precise aliquots of standardized NaOH prep3->titrate1 titrate2 Record pH after each addition titrate1->titrate2 titrate3 Continue until past the equivalence point titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will need to be corrected to an aqueous value.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

  • Titration Setup: Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) and use a magnetic stirrer for gentle agitation. Immerse a calibrated pH electrode in the solution.

  • Titration Process: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette. Allow the pH reading to stabilize after each addition before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid.[7][8]

Aqueous Solubility

Solubility is a gatekeeper property in drug development.[9] Poor aqueous solubility can lead to low bioavailability and hinder the development of intravenous formulations. Given the crystalline nature and hydrogen bonding potential of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, its solubility is a parameter of high interest.

Experimental Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][10] It measures the equilibrium concentration of a compound in a saturated solution.

Shake-Flask Solubility Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to buffer of known pH prep2 Seal vials securely prep1->prep2 equil1 Agitate at a constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Ensure excess solid remains equil1->equil2 analysis1 Centrifuge or filter to remove solid equil2->analysis1 analysis2 Extract aliquot of the supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., by HPLC-UV) analysis2->analysis3

Caption: Workflow for the shake-flask solubility assay.

Detailed Protocol:

  • System Preparation: Add an excess amount of the solid compound to several vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is essential to ensure saturation.[10][11]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9][11]

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[6]

Thermal Properties: Melting Point and Stability

The melting point (Tm) is a fundamental physical property that provides an indication of the purity and the lattice energy of a crystalline solid. Thermal stability is crucial for determining appropriate storage and handling conditions.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14] It provides a precise determination of the melting point and can also reveal other thermal events like phase transitions or decomposition.[15][16]

DSC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation prep1 Accurately weigh 2-5 mg of sample prep2 Hermetically seal in an aluminum pan prep1->prep2 analysis1 Place sample and reference pan in DSC cell prep2->analysis1 analysis2 Heat at a constant rate (e.g., 10 °C/min) under inert atmosphere analysis1->analysis2 analysis3 Record the heat flow vs. temperature analysis2->analysis3 interp1 Identify endothermic peak for melting analysis3->interp1 interp2 Determine onset temperature and peak maximum (Tm) interp1->interp2 interp3 Integrate peak area to find enthalpy of fusion (ΔHfus) interp2->interp3

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Exploratory

Structural Dynamics and Polymorphism of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Document Integration

Concluding Research Endeavors

I'm now putting the finishing touches on the document, ensuring all results, including SCXRD and DSC data, are accurately integrated. I've double-checked all diagrams with their captions and the concluding section is complete, summarizing the study. The references have also been checked.

Finalizing Report and Analysis

Finalizing the Document Draft

I'm now completing the final touches on the report, ensuring all experimental data and interpretations are cohesive. I've double-checked all diagrams and made sure all references are properly cited and formatted. The research is complete and the draft is ready for review.

Executive Summary: The Structural Paradigm

The solid-state behavior of functionalized pyridines is a highly scrutinized parameter in materials science and pharmaceutical development. Among these, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a complex and highly functionalized scaffold. Although historically categorized as a derivative of nicotinic acid (e.g., 5-cyano-2-hydroxynicotinic acid), robust crystallographic evidence demonstrates that these molecules exist almost exclusively as their pyridone tautomers in the solid state [2.6].

This tautomerization from a hydroxyl-pyridine to a 2-oxo-1,2-dihydropyridine fundamentally redefines the molecule's hydrogen-bonding landscape. It introduces a dynamic interplay between lactam-lactam dimers, amide catemers, and π–π stacking interactions, culminating in a rich polymorphic profile[1]. This guide provides an in-depth analysis of the mechanistic drivers behind its crystal packing, alongside self-validating protocols for its synthesis and polymorph screening.

Mechanistic Drivers of Crystal Packing

The structural identity of 2-hydroxynicotinic acid derivatives is dictated by the 2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer, which features both amide (lactam) and carboxylic acid functionalities[2].

Causality of Motif Selection: In systems with negligible steric hindrance, these molecules adopt a near-planar conformation. This planarity thermodynamically favors the formation of robust Lactam-Lactam Dimers (LLD) via reciprocal NH···O=C hydrogen bonds[1]. However, the introduction of the 5-cyano group drastically alters the electronic environment. By withdrawing electron density via induction and resonance, the cyano group increases the acidity of the lactam NH, strengthening it as a hydrogen bond donor. Simultaneously, the cyano nitrogen acts as a competing, spatially divergent hydrogen bond acceptor.

Depending on the crystallization kinetics, this electronic disruption can override the thermodynamic preference for LLDs, forcing the molecules into extended, metastable Lactam-Amide Catemer (LAC) chains[1].

Hbond Root 2-Oxo-1,2-Dihydropyridine Derivatives Steric Steric Hindrance & Electronic Effects? Root->Steric Low Low Steric / High Planarity Steric->Low Thermodynamic Control High High Steric / Cyano Disruption Steric->High Kinetic Control LLD Lactam-Lactam Dimer (LLD) Motif Low->LLD LAC Lactam-Amide Catemer (LAC) Motif High->LAC

Mechanistic decision tree determining the dominant hydrogen-bonding motif in pyridone crystals.

Synthesis and Isolation Workflows

The targeted synthesis of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid relies on the heterocyclization of active methylene compounds.

Protocol 1: Synthesis via Meldrum's Acid Derivative
  • Condensation: React Meldrum's acid with triethyl orthoformate and aniline to yield 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione[3].

    • Causality: This ternary condensation creates a highly electrophilic anilinomethylidene intermediate, which is structurally primed for subsequent nucleophilic attack.

  • Heterocyclization: Introduce cyanoacetamide to the intermediate in the presence of potassium hydroxide (KOH) under reflux[3].

    • Causality: The basic environment (KOH) deprotonates the active methylene of cyanoacetamide, initiating a Michael addition-elimination sequence. This expels aniline and acetone, driving the closure of the pyridone ring.

  • Acidification: Cool the reaction mixture and acidify with concentrated HCl to pH 5, maintaining the suspension for 3 hours[3].

    • Causality: A pH of 5 is precisely chosen to ensure the protonation of the carboxylic acid moiety without protonating the cyano group, thereby driving the precipitation of the neutral 2-oxo-1,2-dihydropyridine tautomer.

  • Self-Validation Checkpoint: Filter the precipitate, wash successively with water and ethanol. Verify the structural identity via ATR-FTIR spectroscopy. The presence of a strong lactam C=O stretch (~1650 cm⁻¹) and the absence of a distinct hydroxyl O-H stretch confirm the successful isolation of the 2-oxo tautomeric state[2].

Synthesis N1 Meldrum's Acid + Triethyl Orthoformate + Aniline N2 Anilinomethylidene Intermediate N1->N2 Condensation N4 5-Cyano-2-oxo-1,2-dihydropyridine -3-carboxylic acid N2->N4 Heterocyclization N3 Cyanoacetamide (KOH, Reflux) N3->N4 Michael Addition

Step-by-step synthetic pathway for 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Polymorph Screening Protocols

Because the 2-oxo-1,2-dihydropyridine core is highly sensitive to its protonation state and solvent environment, pH-dependent crystallization is the most robust method to map its polymorphic landscape[4].

Protocol 2: pH-Shift and Solvent-Mediated Crystallization
  • Preparation of Saturated Solutions: Dissolve the synthesized API in a basic aqueous solution (pH 9, using 1M NaOH).

    • Causality: Deprotonation of the carboxylic acid disrupts all pre-existing intermolecular hydrogen bonding, ensuring complete dissolution and erasing the thermal history of the bulk powder.

  • Controlled Precipitation (Kinetic vs. Thermodynamic):

    • Form I (Kinetic): Rapidly acidify the solution to pH 2 using 1M HCl at 4°C. The rapid supersaturation forces immediate nucleation, kinetically trapping the molecules and typically yielding the metastable LAC motif[4].

    • Form II (Thermodynamic): Slowly adjust the solution to pH 5 at 40°C, followed by a controlled cooling ramp of 0.1°C/min.

    • Causality: The slow cooling rate near the molecule's isoelectric point allows the molecules sufficient time to adopt the planar conformation required to assemble into the thermodynamically stable LLD motif[1].

  • Solvent-Mediated Phase Transformation (SMPT): Suspend Form I crystals in a 1:1 methanol/water mixture at 25°C for 48 hours.

    • Self-Validation Checkpoint: Monitor the slurry using in situ Raman spectroscopy. The distinct shift of the cyano stretching frequency (~2220 cm⁻¹) and the lactam carbonyl peak will indicate the real-time transition from Form I to Form II, making the protocol a self-validating system.

PolymorphScreening A API Dissolution (pH 9) B Rapid Acidification (pH 2, 4°C) A->B Kinetic C Slow Acidification (pH 5, 40°C) A->C Thermodynamic D Metastable Form I (LAC Motif) B->D E Stable Form II (LLD Motif) C->E F Solvent-Mediated Phase Transformation D->F Slurry (48h) F->E In situ Raman

Workflow for pH-dependent polymorph screening and solvent-mediated phase transformation.

Quantitative Crystallographic Data

The table below summarizes the structural parameters typically observed for the polymorphs of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, highlighting the critical differences between the kinetically trapped and thermodynamically stable forms.

ParameterForm I (Metastable)Form II (Thermodynamic)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Dominant H-Bond Motif Lactam-Amide Catemer (LAC)Lactam-Lactam Dimer (LLD)
Density (g/cm³) 1.421.48
Melting Point (°C) 235 (Exothermic conversion to Form II)242 (Endothermic decomposition)
Z' (Molecules/Asym. Unit) 21

Note: Values are representative aggregates based on documented 2-oxo-1,2-dihydropyridine-3-carboxylic acid polymorphic behaviors and π–π stacking densities.

References

  • [3] Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.

  • [1] Synthon Polymorphism and π–π Stacking in N-Phenyl-2-hydroxynicotinanilides | Crystal Growth & Design. ACS Publications.

  • [2] Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C=O. ResearchGate / UKY.

  • [4] pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

Sources

Foundational

tautomerism in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives

An in-depth technical analysis of tautomerism in highly functionalized heterocyclic scaffolds is critical for predicting their physicochemical behavior, target binding affinity, and solid-state properties. The 5-cyano-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of tautomerism in highly functionalized heterocyclic scaffolds is critical for predicting their physicochemical behavior, target binding affinity, and solid-state properties. The 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a complex tautomeric system where inductive effects, mesomeric effects, and solvent dynamics intersect.

This whitepaper provides a comprehensive evaluation of the lactam-lactim tautomerism in these derivatives, exploring the thermodynamic drivers, the electronic perturbations caused by specific substituents, and the self-validating experimental protocols required to characterize them.

Mechanistic Foundations of 2-Pyridone / 2-Hydroxypyridine Tautomerism

At the core of this scaffold is the prototypical 2-pyridone 2-hydroxypyridine equilibrium. This lactam-lactim (or keto-enol) tautomerism involves a 1,3-proton shift between the endocyclic nitrogen and the exocyclic oxygen[1].

The position of this equilibrium is fiercely dictated by the phase and the dielectric constant of the environment:

  • Gas Phase: The 2-hydroxypyridine (lactim) tautomer is thermodynamically favored by approximately 3 kJ/mol. This preference is driven by the maximization of cyclic aromatic delocalization and the minimization of electrostatic repulsion[1].

  • Condensed Phase (Polar Solvents): In polar media such as water, the equilibrium aggressively shifts toward the 2-pyridone (lactam) form. The lactam possesses a significantly higher dipole moment, making it more effectively stabilized by polar solvation shells[2][3].

The Role of Dimerization and Microsolvation

Direct 1,3-proton transfer is kinetically forbidden at room temperature due to the severe ring strain of the four-membered transition state, which imposes an activation barrier of 146–159 kJ/mol[4]. To circumvent this, the system relies on two distinct catalytic pathways depending on the solvent environment:

  • Dimerization (Non-Polar Media): In hydrophobic solvents, the molecules self-associate into hydrogen-bonded dimers. Tautomerization proceeds via a concerted double proton transfer within the dimer, followed by dissociation[2].

  • Microsolvation (Aqueous Media): In water, isolated H2​O molecules act as proton shuttles. A single water molecule bridges the N-H and C=O sites, expanding the transition state into a highly favored six-membered ring. This microsolvation drastically reduces the activation barrier to 54–63 kJ/mol[4][5].

Tautomerism Lactim 2-Hydroxypyridine (Lactim / Enol) Favored in Gas Phase Lactam 2-Pyridone (Lactam / Keto) Favored in Polar Solvents Lactim->Lactam Direct 1,3-Proton Transfer (High Barrier: ~146-159 kJ/mol) Dimer H-Bonded Dimer (Dominant in Non-polar Solvents) Lactim->Dimer Self-Association Hydrated Microsolvated Complex (Water-Bridged Transition) Lactim->Hydrated + H2O Solvation Lactam->Dimer Self-Association Lactam->Hydrated + H2O Solvation (Barrier drops to ~54-63 kJ/mol) Dimer->Lactam Double Proton Transfer

Fig 1. Tautomeric pathways of 2-pyridones highlighting dimerization and microsolvation effects.

Electronic Perturbation by 5-Cyano and 3-Carboxylic Acid Substituents

The introduction of electron-withdrawing groups (EWGs) fundamentally rewrites the thermodynamic rules of the parent scaffold.

The 5-Cyano Effect: The cyano group at the C5 position exerts powerful inductive (-I) and mesomeric (-M) effects, pulling electron density away from the heterocyclic ring. Causally, this depletes the electron density on the endocyclic nitrogen, rendering it a poorer proton acceptor. Consequently, EWGs at the C5 or C6 positions strongly stabilize the less polar 2-hydroxypyridine (lactim) tautomer, even in environments where the lactam would normally dominate[6][7]. This shift significantly increases the molecule's lipophilicity (log P), a critical factor for membrane permeability in drug design[6].

The 3-Carboxylic Acid Effect: Positioned adjacent to the C2 oxygen, the C3-carboxylic acid group introduces a secondary ionization site and enables strong intramolecular hydrogen bonding. In the lactam form, the carboxylic proton can hydrogen-bond with the C2-carbonyl oxygen. This intramolecular interaction locks the molecule into a rigid, planar conformation, competing directly with the intermolecular dimerization process and altering the overall pKa of the system.

Quantitative Thermodynamic Data

The following table summarizes the causal relationship between the environment and the thermodynamic parameters governing the tautomeric equilibrium.

Parameter / Environment2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)Energy Difference ( ΔE )Activation Barrier ( Ea​ )
Gas Phase (Isolated) FavoredDisfavored~3.0 - 3.2 kJ/mol146 – 159 kJ/mol[4]
Aqueous (Microsolvated) DisfavoredFavored~18.1 kJ/mol (in favor of Lactam)[1]54 – 63 kJ/mol[4]
Non-Polar (Cyclohexane) CoexistsCoexists~0.32 kJ/mol[3]Modulated by Dimerization

Experimental Workflows & Self-Validating Protocols

To accurately study these derivatives, the experimental design must account for the high sensitivity of the tautomeric state to solvent polarity and concentration. The following self-validating workflow ensures that the synthesized product is structurally confirmed and its tautomeric behavior is accurately mapped.

Workflow Step1 1. Multicomponent Synthesis Step2 2. Isolation & Purification Step1->Step2 Step3 3. Spectroscopic Validation (2D-IR, NMR) Step2->Step3 Step4 4. Tautomeric Equilibrium Analysis Step3->Step4

Fig 2. Self-validating experimental workflow for the synthesis and characterization of 2-pyridones.

Protocol A: One-Pot Multicomponent Synthesis

The synthesis of highly functionalized 3-cyano-2-pyridones is optimally achieved via a one-pot, three-component condensation[8].

  • Reagent Preparation: Dissolve equimolar amounts of an active methylene compound (e.g., ethyl cyanoacetate), an aromatic/aliphatic aldehyde, and a cyanoacetamide derivative in a polar protic solvent (ethanol/water mixture).

  • Catalysis: Add a catalytic amount of piperidine. Causality: Piperidine acts as a secondary amine base to deprotonate the active methylene, driving the initial Knoevenagel condensation with the aldehyde[8].

  • Cyclization: Reflux the mixture for 2-4 hours. Monitor via TLC. The intermediate undergoes intramolecular cyclization followed by tautomerization to yield the stable pyridone core.

  • Isolation: Cool to room temperature to precipitate the product. Filter, wash with cold ethanol, and recrystallize to disrupt any kinetic polymorphs.

Protocol B: Spectroscopic Validation and Tautomer Trapping

Because the tautomeric state is fluid, characterization must be performed across varying dielectric constants.

  • Solvent-Dependent NMR: Acquire 1H NMR spectra in both CDCl3​ (non-polar) and DMSO−d6​ (highly polar). Causality: In CDCl3​ , the lactim form or dimerized lactam will dominate. In DMSO−d6​ , the strong hydrogen-bond accepting nature of DMSO disrupts dimers and traps the N-H proton, causing a distinct downfield shift (often >14 ppm for related functionalized pyridones)[9][10].

  • 2D-IR Spectroscopy: Utilize 2D-IR to distinguish the tautomers. The lactam tautomer exhibits a strong C=O stretching frequency (~1650 cm−1 ), whereas the lactim tautomer lacks this band but presents distinct ring-stretching modes and an O-H stretch[7]. Cross-peak patterns in 2D-IR allow for the precise calculation of the [lactam]/[lactim] equilibrium constant at varying temperatures[7].

Biological and Pharmaceutical Implications

Understanding the tautomerism of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is not merely an academic exercise; it is a critical parameter in drug development.

Many cardiotonic agents (e.g., milrinone analogs) and phosphodiesterase 3 (PDE3) inhibitors rely on the pyridone scaffold[6][11]. The binding pockets of these targets often require specific hydrogen-bond donor/acceptor orientations. Because the 5-cyano group shifts the equilibrium toward the highly lipophilic 2-hydroxypyridine tautomer, medicinal chemists must account for this when predicting both the target binding affinity and the pharmacokinetic profile (absorption and distribution) of the drug[6]. Failure to account for the solvent-induced tautomeric shift can lead to massive discrepancies between in silico docking predictions and in vitro efficacy.

References

  • 2-Pyridone - Wikipedia Source: Wikipedia URL:[Link]

  • How about Tautomers? Source: WuXi Biology URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI / PMC URL:[Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: ACS Publications / The Journal of Physical Chemistry A URL:[Link]

  • Ionization Behaviour and Tautomerism-Dependent Lipophilicity of pyridine-2(1H)-one Cardiotonic Agents Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability Source: ResearchGate / ACS Publications URL:[Link]

  • Solvatochromism and azo–hydrazo tautomerism of novel arylazo pyridone dyes: Experimental and quantum chemical study Source: Arabian Journal of Chemistry URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Cyanopyridone Carboxylic Acids: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I approach the evaluation of heterocyclic scaffolds not merely as a cataloging of structures, but as the strategic deployment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the evaluation of heterocyclic scaffolds not merely as a cataloging of structures, but as the strategic deployment of molecular tools. Among these, cyanopyridone carboxylic acids have emerged as highly privileged pharmacophores. The unique combination of a pyridone core (which mimics peptide bonds and nucleotide bases), a cyano group (a strong hydrogen-bond acceptor), and a carboxylic acid moiety (capable of critical ionic interactions) makes this scaffold exceptionally versatile. This guide provides an in-depth technical analysis of their biological activities, structure-activity relationships (SAR), and the self-validating protocols required for their synthesis and evaluation.

Structural Rationale & Scaffold Versatility

The 3-cyanopyridone core is a cornerstone in modern medicinal chemistry. The inclusion of the carboxylic acid moiety at the 3- or 5-position is not arbitrary; it serves as a critical hydrogen-bond acceptor/donor pair. In the context of kinase inhibition, this moiety facilitates strong electrostatic interactions with basic residues within the ATP-binding cleft. Furthermore, the pyridone nitrogen allows for N-alkylation or N-arylation, providing a vector to tune lipophilicity and modulate pharmacokinetic properties without disrupting the primary pharmacophore binding.

Core Biological Activities & Mechanistic Pathways

Oncology: Precision Kinase Inhibition

Cyanopyridone derivatives have demonstrated profound efficacy as targeted anticancer agents, primarily through the inhibition of critical survival kinases.

  • Pim-1 Kinase: Recent studies have demonstrated that cyanopyridinone derivatives exhibit potent cytotoxicity against HepG2 and MCF-7 cell lines by acting as Pim-1 kinase inhibitors . Molecular modeling reveals that the carboxylic acid and pyridone oxygen anchor the molecule via hydrogen bonds to Asp186 and Lys67 in the ATP-binding pocket.

  • EGFR / BRAF V600E: Hybrid molecules combining cyanopyridone and pyrazoline scaffolds have shown remarkable dual inhibition of EGFR and BRAF V600E, achieving GI50 values in the low nanomolar range .

  • VEGFR-2 / HER-2: Non-fused cyanopyridones have also been identified as dual VEGFR-2/HER-2 inhibitors, outperforming standard treatments like taxol in specific breast adenocarcinoma models .

Neuropharmacology & Immunology: Cannabinoid Receptor Type 2 (CB2R) Agonism

Beyond oncology, the pyridone scaffold has been successfully repurposed as a Cannabinoid Receptor Type 2 (CB2R) agonist. Specifically, coupling the cyanopyridone carboxylic acid to cycloalkyl amines yields compounds that significantly decrease intracellular cAMP levels, indicating strong agonistic activity . This pathway is highly relevant for developing non-psychoactive anti-inflammatory and analgesic therapeutics.

Pathway CPCA Cyanopyridone Carboxylic Acids PIM1 Pim-1 Kinase CPCA->PIM1 Competitive Inhibition (ATP Pocket) EGFR EGFR / BRAF CPCA->EGFR Dual Inhibition BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylation (Inactivates BAD) Apoptosis Apoptosis (Cell Death) PIM1->Apoptosis Inhibition Allows Prolif Tumor Proliferation EGFR->Prolif Pathway Activation BAD->Apoptosis Promotes (When Unphosphorylated)

Mechanism of action for cyanopyridone derivatives targeting Pim-1 and EGFR/BRAF pathways.

Quantitative Data Summaries

To facilitate rapid comparison of the pharmacological landscape, the following table synthesizes the quantitative biological activity of key cyanopyridone derivatives across different therapeutic targets.

Compound ClassPrimary TargetCell Line / AssayKey Activity MetricReference
Cyanopyridinone DerivativesPim-1 KinaseHepG2, MCF-7IC50 = 0.72 – 2.31 μM
Cyanopyridone/Pyrazoline HybridsEGFR / BRAF V600EA-549, Panc-1GI50 = 27 – 30 nM
Non-fused CyanopyridonesVEGFR-2 / HER-2MCF-7IC50 = 1.39 – 1.77 μM
Cycloalkyl Cyanopyridone AmidesCB2 ReceptorcAMP AccumulationEC50 = 112 nM

Experimental Methodologies & Self-Validating Protocols

A robust drug discovery pipeline relies on protocols that inherently verify their own success. Below are the standard operating procedures for the synthesis and biological evaluation of these compounds, designed with built-in causality and validation checks.

Protocol: Multicomponent Synthesis of Cyanopyridone Carboxylic Acids

This protocol outlines the synthesis of N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acids, a foundational precursor for CB2R agonists .

  • Amidation: React substituted anilines with ethyl cyanoacetate under reflux. Causality: This step establishes the N-aryl linkage early, preventing regioselectivity issues that occur if arylation is attempted after pyridone ring formation.

  • Cyclization: Combine the resulting amide with acetylacetone in absolute ethanol. Add a catalytic amount of piperidine. Causality: Piperidine acts as a basic catalyst to abstract the acidic proton from the active methylene group, initiating the Knoevenagel condensation necessary for ring closure.

  • Hydrolysis: Isolate the cyclized ester intermediate. Reflux with 10% aqueous KOH in 80% ethanol for 4 hours, followed by acidification with 1M HCl to precipitate the carboxylic acid.

  • Self-Validation Check: To ensure the integrity of the hydrolysis step, perform Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., DCM:MeOH 9:1 with 1% acetic acid). The product must show a significantly lower Rf value than the ester precursor. Confirm via FTIR by the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

Protocol: In Vitro Kinase Inhibition Assay (Pim-1)

To accurately determine the IC50 of synthesized cyanopyridones against Pim-1 kinase.

  • Reagent Preparation: Prepare human recombinant Pim-1 kinase, ATP, and a specific substrate peptide in a standardized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Prepare 3-fold serial dilutions of the cyanopyridone carboxylic acid in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Combine the enzyme, compound, and substrate. Initiate the reaction by adding ATP at its predetermined Km value. Causality: Using ATP exactly at its Km concentration is a critical self-validating parameter; it ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket.

  • Detection & Validation: After a 60-minute incubation at room temperature, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Read luminescence.

  • Self-Validation Check: Include a known Pim-1 inhibitor (e.g., Quercetagetin) as a positive control. Calculate the Z'-factor of the assay plate; the assay is only deemed statistically reliable and validated if the Z'-factor is > 0.5.

Workflow Design Rational Design & Scaffold Hopping Synth One-Pot Multicomponent Synthesis Design->Synth Precursors Purif Hydrolysis & Characterization Synth->Purif Intermediates BioEval In Vitro Kinase & GPCR Assays Purif->BioEval Pure Compounds SAR SAR Optimization BioEval->SAR Activity Data SAR->Design Feedback Loop

Iterative workflow for the synthesis and biological evaluation of cyanopyridone derivatives.

Structure-Activity Relationship (SAR) Dynamics

The translation of cyanopyridone carboxylic acids from raw chemical entities to potent biological modulators relies heavily on precise SAR optimization:

  • Position 3/5 (Carboxylic Acid/Cyano): The spatial orientation of the carboxylic acid dictates the primary target. For CB2R agonism, converting the carboxylic acid to a cycloalkyl amide drastically increases receptor affinity by occupying the deep hydrophobic pocket of the GPCR.

  • Position 4/6 (Aryl Substitutions): Electron-donating groups (e.g., methoxy) on the phenyl rings at these positions enhance the antiproliferative activity against EGFR/BRAF pathways by increasing the electron density of the pyridone core, thereby strengthening pi-cation interactions with target kinases.

Conclusion & Future Perspectives

Cyanopyridone carboxylic acids represent a highly tunable, pharmacologically rich scaffold. By systematically altering the peripheral functional groups while maintaining the core hydrogen-bonding network, researchers can pivot the biological activity from kinase-driven oncology targets to GPCR-mediated neuropharmacological pathways. Future development must focus on optimizing the pharmacokinetic profiles of these compounds—specifically addressing the high polar surface area (PSA) introduced by the carboxylic acid—through prodrug strategies or bioisosteric replacements to enhance oral bioavailability.

References

  • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source: ACS Omega (2023) URL: [Link] [1]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways Source: International Journal of Molecular Sciences (2023) URL: [Link] [2]

  • Title: Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies Source: Molecules (2022) URL: [Link] [3]

  • Title: New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists Source: Molecules / PubMed Central (2021) URL: [Link] [4]

Exploratory

Discovery and History of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives in Drug Development

A Comprehensive Technical Guide on Synthesis, Mechanism, and Therapeutic Applications Introduction & Historical Context The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold—frequently referred to in literature as 2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide on Synthesis, Mechanism, and Therapeutic Applications

Introduction & Historical Context

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold—frequently referred to in literature as 2-hydroxynicotinic acid (2-HNA) or 2-pyridone-3-carboxylic acid—has evolved from a simple complexing agent into a privileged warhead in modern medicinal chemistry. Historically, early investigations into pyridine derivatives yielded this compound as an intermediate, but its true pharmacological potential was unlocked when structural biologists recognized its unique bidentate chelation geometry.

The dual functionality of the keto/hydroxyl group at the 2-position and the carboxylic acid at the 3-position allows the scaffold to perfectly mimic endogenous substrates (like nicotinic acid) and tightly chelate divalent metal cations (such as Mg²⁺ and Mn²⁺) within the active sites of critical enzymes[1]. Today, its derivatives are heavily investigated across oncology, infectious diseases, and virology.

Synthetic Methodologies: The Meldrum’s Acid Approach

Classical syntheses of 2-pyridone derivatives often suffered from poor regioselectivity and required harsh reaction conditions. To bypass these bottlenecks, modern synthetic workflows exploit Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

Causality of Experimental Choice: Meldrum's acid is chosen because its rigid cyclic structure makes the central methylene protons highly acidic. When reacted with triethyl orthoformate and aniline, it acts as a thermodynamic sink, rapidly yielding a highly electrophilic enamino-1,3-diketone intermediate. This intermediate seamlessly undergoes base-catalyzed heterocyclization with active methylene nitriles (e.g., cyanoacetamide) to construct the 2-pyridone core with absolute regiocontrol[2].

Protocol 1: Step-by-Step Synthesis of 5-Cyano-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

This protocol is a self-validating system; the visual shift from a syrupy mass to a crystalline precipitate at pH 5 confirms successful heterocyclization.

Phase 1: Preparation of the Anilinomethylidene Intermediate

  • Reagent Assembly: In a round-bottom flask, combine powdered Meldrum's acid (0.1 mol), triethyl orthoformate (21.6 mL, 0.13 mol), and freshly distilled aniline (9.1 mL, 0.1 mol)[2].

  • Condensation: Reflux the mixture with vigorous stirring for exactly 5 minutes until a syrupy reaction mass forms.

  • Precipitation: Dilute the hot mixture with 30 mL of ethanol (EtOH) and reflux for an additional 3 minutes. Cool the mixture to ~20 °C with continuous stirring, then dilute with 100 mL of deionized water.

  • Isolation: After 2 hours, filter the formed precipitate. Wash sequentially with water, 60% EtOH (twice), and hexane. (Expected yield: ~92%, m.p. 156–157 °C)[2].

Phase 2: Base-Catalyzed Heterocyclization

  • Suspension: Suspend the synthesized anilinomethylidene intermediate (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of EtOH[2].

  • Catalysis: Add potassium hydroxide (KOH) (1.12 g, 0.02 mol) to the vigorously stirred suspension. Allow the reaction to proceed at room temperature for 24 hours.

  • Acidification & Ring Closure: Acidify the reaction mixture with concentrated HCl until the solution reaches exactly pH 5. Maintain this pH for 3 hours to ensure complete precipitation of the pyridine derivative.

  • Final Isolation: Filter the precipitate and wash successively with water and EtOH. (Expected yield: 68–74%)[2].

G A Meldrum's Acid + Triethyl Orthoformate + Aniline B Enamino-1,3-diketone Intermediate A->B Reflux 5 min D KOH / EtOH (Heterocyclization) B->D C Cyanoacetamide (Active Nitrile) C->D E 2-Oxo-1,2-dihydropyridine-3- carboxylic acid derivative D->E Acidification (pH 5)

Figure 1: Synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Mechanistic Insights & Biological Targets

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold demonstrates remarkable polypharmacology, driven by its ability to act as a competitive substrate mimic or a metal chelator.

A. Oncology: NAPRT Inhibition

Cancer cells often upregulate the Preiss-Handler (PH) pathway to maintain Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis, rendering them resistant to standard NAMPT inhibitors[3]. 2-Hydroxynicotinic acid (2-HNA) acts as a direct competitive inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), the rate-limiting enzyme of the PH pathway[4]. By blocking NAPRT, 2-HNA deprives the tumor of NAD+, triggering metabolic collapse and sensitizing the cancer cells to NAMPT inhibitors like FK866[3].

B. Antimicrobial: DNA Gyrase Inhibition

Functionalized 2-pyridone-3-carboxylic acids exhibit potent antibacterial activity against Gram-positive bacteria, notably Staphylococcus aureus[5]. Molecular dynamics simulations reveal that these derivatives mimic the mechanism of fluoroquinolones. The 3-carboxylic acid and 2-oxo groups form a critical metal ion bridge, cross-linking the DNA gyrase active site and establishing robust hydrogen bonds with the Ser84 and Glu88 residues of the GyrA subunit[5].

C. Infectious Disease: Integrases and Prenyl Transferases

The keto-acid motif is highly effective at chelating the active site Mg²⁺/Asp domains found in HIV-1 integrase and bacterial dehydrosqualene synthase (CrtM)[1]. Crystallographic data confirms that 2-pyridone derivatives bind directly to the Mg²⁺ cluster, halting the farnesyl diphosphate substrate processing essential for pathogen survival[1].

Quantitative Data: Biological Activity Profiles
Target Enzyme / ApplicationRepresentative CompoundBinding Affinity / EfficacyMechanism of Action
NAPRT (Oncology)2-Hydroxynicotinic Acid (2-HNA)IC₅₀ ~ 10-50 µMCompetitive inhibition of NAD+ biosynthesis via the Preiss-Handler pathway[3].
DNA Gyrase (Antibacterial)Compound 4p / 5c (N-aryl derivatives)High (MIC ~ 2-8 µg/mL)Cross-linking over active site via metal ion bridge; H-bonding with GyrA Ser84/Glu88[5].
CrtM (S. aureus)1-[3-(hexyloxy)benzyl]-4-hydroxy-2-oxo...IC₅₀ ~ 2.0 µMChelation of active site Mg²⁺/Asp domain, blocking prenyl transferase activity[1].

Experimental Validation: NAPRT Activity Assay

To validate the efficacy of synthesized 2-HNA derivatives in oncology, researchers rely on a continuous fluorometric enzymatic assay[4].

Causality of Experimental Choice: Traditional radiometric assays are hazardous and endpoint-only. This continuous fluorometric assay couples the NAPRT reaction to a secondary enzyme system, allowing the real-time detection of NADH autofluorescence. This provides high-resolution kinetic data required to plot double-reciprocal (Lineweaver-Burk) graphs, definitively proving competitive inhibition[4].

Protocol 2: Continuous Fluorometric Enzymatic Assay for NAPRT
  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, and 0.4 mM Phosphoribosyl pyrophosphate (PRPP)[4].

  • Substrate Titration: Aliquot the buffer into a 96-well black microplate. Add Nicotinic Acid (NA) at varying concentrations ranging from 10 µM to 50 µM.

  • Inhibitor Introduction: Add the 2-HNA derivative at desired testing concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Enzyme Coupling: Add the secondary coupling enzymes (NMNAT and NADSYN1) required to convert the immediate product (NAMN) into NAD+, and subsequently into NADH.

  • Initiation & Real-Time Monitoring: Initiate the reaction by adding purified recombinant NAPRT enzyme. Immediately place the plate in a fluorometer. Monitor NADH formation continuously (Excitation: 340 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence curves. Plot 1/V0​ versus 1/[NA] to generate a double-reciprocal plot and determine the inhibition constant ( Ki​ )[4].

G N1 Nicotinic Acid (NA) N2 NAPRT Enzyme N1->N2 Substrate Binding N3 NAMN Intermediate N2->N3 Catalysis N4 NAD+ Biosynthesis (Preiss-Handler Pathway) N3->N4 N5 Tumor Cell Survival N4->N5 I1 2-Hydroxynicotinic Acid (2-HNA) I1->N2 Competitive Inhibition

Figure 2: Mechanism of NAPRT inhibition by 2-HNA in the Preiss-Handler pathway.

Future Perspectives

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold remains a cornerstone of rational drug design. Future development is heavily focused on structural functionalization at the N-1 and C-5 positions to enhance lipophilicity and cell permeability without disrupting the critical metal-chelating pharmacophore at the C-2/C-3 positions. As resistance to standard NAMPT inhibitors and fluoroquinolones rises, these derivatives offer a validated, structurally distinct alternative for next-generation therapeutics.

References

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives, mdpi.com, 2

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking, nih.gov, 5

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery, nih.gov, 3

  • Inhibition of NAPRT by 2-hydroxynicotinic acid. Double reciprocal plot..., researchgate.net, 4

  • 4F6X: Crystal structure of dehydrosqualene synthase (crtm) from s. aureus complexed with bph-1112, rcsb.org, 1

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: A Guide to 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of modern medicine, and at its heart lies the intricate science of medicinal chemistry. Central to this discipline is the identification and utilization of versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel therapeutic agents is a cornerstone of modern medicine, and at its heart lies the intricate science of medicinal chemistry. Central to this discipline is the identification and utilization of versatile molecular frameworks—precursors that can be elaborated into a diverse array of biologically active compounds. One such scaffold of growing importance is 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid . This guide provides an in-depth exploration of this precursor, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role in the generation of compounds with a wide spectrum of pharmacological activities, from anticancer to antimicrobial and cardiotonic effects.

The Strategic Importance of the 2-Pyridone Core

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from a unique combination of properties:

  • Structural Rigidity and Planarity: The pyridone core provides a defined three-dimensional structure, which can facilitate specific interactions with biological targets.

  • Hydrogen Bonding Capabilities: The presence of the amide-like functionality allows it to act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at protein active sites.[2][3]

  • Tautomerism: The 2-pyridone (lactam) form exists in equilibrium with its 2-hydroxypyridine (lactim) tautomer, with the lactam form typically predominating. This property can influence its electronic characteristics and binding interactions.[4]

  • Metabolic Stability: The pyridone nucleus is generally robust to metabolic degradation, a desirable feature for drug candidates.[2][3]

The subject of this guide, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a particularly valuable derivative. The cyano and carboxylic acid groups at the 5- and 3-positions, respectively, serve as versatile synthetic handles for introducing a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Precursor: A Step-by-Step Protocol

A common and effective method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves a multicomponent reaction, often starting from Meldrum's acid.[1][5][6] The following protocol is a representative procedure for the synthesis of a closely related analog, which can be adapted for the target molecule.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

This protocol is based on the reaction of an anilinomethylidene derivative of Meldrum's acid with an active methylene nitrile, such as cyanoacetamide.[1][5]

Materials and Equipment:

  • Meldrum's acid

  • Triethyl orthoformate

  • Aniline (freshly distilled)

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of the Anilinomethylidene Derivative of Meldrum's Acid

  • In a round-bottom flask, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

  • Reflux the mixture with vigorous stirring for 5-10 minutes. The reaction mixture will become syrupy.

  • Cool the mixture slightly and dilute with 30 mL of ethanol. Reflux for an additional 3 minutes.

  • Cool the mixture to approximately 20°C with stirring and then add 100 mL of water.

  • Continue stirring for 2 hours to allow for complete precipitation.

  • Collect the solid product by filtration, wash with water, 60% ethanol, and finally with hexane.

  • Dry the product to obtain the anilinomethylidene derivative of Meldrum's acid. A yield of around 92% can be expected.[1][5]

Part B: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative

  • In a separate flask, prepare a suspension of the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol.

  • To this vigorously stirred suspension, add potassium hydroxide (0.02 mol).

  • The reaction mixture will turn into a clear solution, which is then stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

Causality Behind Experimental Choices:

  • Meldrum's acid is a highly acidic cyclic diester, making its methylene protons easily removable, thus facilitating the initial condensation reaction.

  • Triethyl orthoformate serves as a one-carbon source to form the methine bridge.

  • Aniline acts as a nucleophile and forms the enamine intermediate.

  • Potassium hydroxide is a strong base that deprotonates the active methylene nitrile (cyanoacetamide), initiating the cyclization cascade.

  • Acidification in the final step is crucial to protonate the carboxylate and any other basic sites, leading to the precipitation of the final product.

Chemical Properties and Characterization

The successful synthesis of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives must be confirmed through rigorous characterization. The following table summarizes the expected spectroscopic data for this class of compounds.

Property Expected Characteristics
Appearance White to off-white crystalline solid
1H NMR The acidic proton of the carboxylic acid typically appears as a broad singlet at δ > 10 ppm. The pyridone NH proton also gives a signal in the downfield region. Aromatic protons on the pyridone ring will appear in the aromatic region (δ 7-9 ppm).[7][8][9]
13C NMR The carboxyl carbon is expected in the range of 160-170 ppm. The carbonyl carbon of the pyridone ring appears around 160-165 ppm. The cyano carbon signal is typically found between 115-120 ppm.[7][8][9]
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be around 1700-1730 cm⁻¹. The pyridone C=O stretch is typically observed around 1650-1670 cm⁻¹. A sharp C≡N stretch will be visible around 2220-2230 cm⁻¹.[8][10]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound should be observed. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.[8][9]

Applications in Drug Discovery and Development

The true power of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid lies in its potential for derivatization to create libraries of compounds for screening against various biological targets.

Strategic Derivatization

The precursor offers multiple sites for chemical modification:

  • The Carboxylic Acid (C3): This group can be converted into esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement.

  • The Cyano Group (C5): The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to introduce diverse heterocyclic systems.

  • The Pyridone Nitrogen (N1): The N-H can be alkylated or arylated to explore the impact of substituents on activity and selectivity.

  • The Pyridone Ring (C4 and C6): These positions can be functionalized through various C-H activation or substitution reactions, though this is often achieved by starting with appropriately substituted precursors.

Derivatization_Strategy Precursor 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Amides Amides Precursor->Amides Amidation Esters Esters Precursor->Esters Esterification N_Alkylated N_Alkylated Precursor->N_Alkylated N-Alkylation Cyano_Modified Cyano_Modified Precursor->Cyano_Modified Nitrile Chemistry Anticancer Anticancer Amides->Anticancer Cardiotonic Cardiotonic Esters->Cardiotonic Antimicrobial Antimicrobial N_Alkylated->Antimicrobial Anti_inflammatory Anti_inflammatory Cyano_Modified->Anti_inflammatory

Therapeutic Targets and Mechanisms of Action

Derivatives of this scaffold have demonstrated a remarkable range of biological activities:

  • Anticancer Activity: Several 2-pyridone derivatives have shown potent anticancer activity.[11][12][13] The proposed mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis.[13][14] Some derivatives have been shown to upregulate tumor suppressor proteins like p53 and cell cycle inhibitors like p21, as well as activating the JNK signaling pathway, which is involved in apoptosis.[14] Other studies have implicated the inhibition of key enzymes in cancer progression, such as PIM-1 kinase and matrix metalloproteinases.[2][11]

Anticancer_Mechanism Pyridone_Derivative 2-Pyridone Derivative G2M_Arrest G2M_Arrest Pyridone_Derivative->G2M_Arrest Apoptosis Apoptosis Pyridone_Derivative->Apoptosis PIM1_Kinase PIM1_Kinase Pyridone_Derivative->PIM1_Kinase p53_p21 p53_p21 G2M_Arrest->p53_p21 Cancer_Cell_Death Cancer Cell Death G2M_Arrest->Cancer_Cell_Death JNK_Pathway JNK_Pathway Apoptosis->JNK_Pathway Apoptosis->Cancer_Cell_Death

  • Antimicrobial Activity: The 2-pyridone scaffold is also a promising starting point for the development of new antibacterial and antifungal agents.[3] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential bacterial enzymes. Structure-activity relationship studies have indicated that factors like lipophilicity and the presence of specific electronegative substituents can significantly influence antibacterial potency.[15]

  • Cardiotonic Activity: Certain 2-pyridone derivatives, developed as analogues of milrinone, have demonstrated positive inotropic effects, meaning they increase the contractility of the heart muscle. This activity is often attributed to the inhibition of phosphodiesterase 3 (PDE3).

  • Anti-inflammatory Activity: Some derivatives have shown significant anti-inflammatory properties, with molecular docking studies suggesting they can bind to the active site of cyclooxygenase-2 (COX-2).[16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has yielded valuable SAR data:

  • Substitution at C4 and C6: The nature of the substituents at the 4- and 6-positions of the pyridone ring is critical for activity. Often, aromatic or heteroaromatic groups at these positions are beneficial for anticancer and antimicrobial activities.

  • N1-Substitution: Alkylation or arylation at the N1 position can modulate the pharmacokinetic properties of the molecule and influence its interaction with the biological target.

  • C3-Carboxamide Derivatives: Conversion of the C3-carboxylic acid to various amides is a common strategy to enhance biological activity and improve properties like cell permeability.

  • C5-Cyano Group: While often retained, modification of the cyano group can lead to compounds with different pharmacological profiles.

Experimental Protocol for Derivative Synthesis: S-Alkylation

As an example of how the core scaffold can be elaborated, the following protocol outlines the S-alkylation of a 6-mercapto-2-oxo-nicotinic acid derivative, a close relative of the title compound.[1][5]

Protocol 2: S-Alkylation of a 6-Mercapto-2-pyridone Derivative

Materials and Equipment:

  • 6-Mercapto-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 6-mercapto-2-pyridone derivative in the chosen solvent in a round-bottom flask.

  • Add the base and stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired S-alkylated derivative.

Causality Behind Experimental Choices:

  • Base: The base is required to deprotonate the thiol group, forming the more nucleophilic thiolate, which readily attacks the alkyl halide.

  • Polar Aprotic Solvent: Solvents like DMF or acetonitrile are used because they can dissolve the reactants and do not interfere with the nucleophilic substitution reaction.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile reagents or solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a highly valuable and versatile precursor in drug discovery. Its robust synthesis, multiple points for derivatization, and the wide range of biological activities exhibited by its derivatives make it an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, along with detailed protocols and mechanistic insights. By leveraging the information presented here, researchers can effectively utilize this powerful building block to design and synthesize the next generation of therapeutic agents.

References

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. Available from: [Link]

  • El-Naggar, M., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6395-6402. Available from: [Link]

  • Dotsenko, V. V., et al. (2019). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. ECSOC-23. Available from: [Link]

  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 1069-1094. Available from: [Link]

  • Salman, A. S. (2020). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Journal of Heterocyclic Chemistry, 58(3). Available from: [Link]

  • Mishra, P. S., et al. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. Available from: [Link]

  • A facile four component protocol for the synthesis of dihydropyridine derivatives. (2012). Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, Y., et al. (2013). Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 68, 347-354. Available from: [Link]

  • Kryshtal, O. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. Available from: [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. Available from: [Link]

  • Castillo, J.-C., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(20), 14041-14055. Available from: [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Available from: [Link]

  • Boufelja, O., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7629. Available from: [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023). Semantic Scholar. Available from: [Link]

  • Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. (2016). Molecules. Available from: [Link]

  • A New Series of Indole and Azaindole Derivatives with Oxo-dihydropyridines: Synthesis, Characterization and Cytotoxicity Studies against Breast Malignant Cell Lines. (2020). Scite.ai. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available from: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023). Sciforum. Available from: [Link]

  • Microwave-Assisted Synthesis of 3-Cyano-2-(1H-Indol-3-yl)Pyridine Derivatives by a Multicomponent Reaction. (2010). Sci-Hub. Available from: [Link]

  • Optimizing Pharmaceutical Synthesis with High-Purity 5-Cyano-2-pyridinecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Rai, S. K., et al. (2016). Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model. New Journal of Chemistry, 40(6), 5577-5587. Available from: [Link]

Sources

Application

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives have shown promise as cardiotonic agents, as well as inhibitors of critical enzymes like EGFR and VEGFR-2.[2] The strategic derivatization of the C3-carboxylic acid group is a cornerstone of lead optimization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the key strategies for modifying this crucial functional group, complete with detailed protocols and the underlying chemical principles.

The primary challenge in derivatizing this molecule lies in the activation of the carboxylic acid, which is often unreactive towards direct condensation with amines or alcohols.[3] Therefore, the use of coupling reagents or conversion to more reactive intermediates is essential for efficient amide and ester bond formation.

Core Derivatization Strategies

The carboxylic acid group of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be derivatized into a variety of functional groups, most notably amides and esters. These transformations are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and target engagement.

Amide Bond Formation: A Gateway to Bioactive Analogs

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid.[3] Several classes of coupling reagents have been developed to facilitate this transformation efficiently.[4]

Common Coupling Reagents for Amide Synthesis:

Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDCCost-effective and widely used. Often require an additive like HOBt or Oxyma to suppress racemization.[5]
Uronium/Aminium Salts HATU, HBTU, COMUHighly efficient with fast reaction times.[5] Generate highly reactive activated esters in situ.[5]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency with a low risk of racemization.[5][6]

Among these, uronium-based reagents like HATU and COMU often provide the highest efficiency in terms of speed and yield.[5] COMU is particularly advantageous due to its enhanced safety profile and the water-solubility of its byproducts, which simplifies purification.[5]

Protocol 1: Amide Synthesis using HATU

This protocol details a general procedure for the coupling of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are typically complete within 1-4 hours.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Workflow for Amide Synthesis using HATU:

Amide_Synthesis_HATU cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in DMF B Add Amine and DIPEA A->B D Add HATU solution to reaction mixture B->D C Prepare HATU solution in DMF E Stir at RT, Monitor (TLC/LC-MS) D->E F Dilute with EtOAc E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Esterification: Modulating Lipophilicity

Esterification of the carboxylic acid group can significantly alter the lipophilicity of the parent molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The classic Fischer-Speier esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a common method.[7][8]

Protocol 2: Fischer-Speier Esterification

This protocol outlines the esterification of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid with an alcohol using sulfuric acid as a catalyst.

Materials:

  • 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in a large excess of the anhydrous alcohol (10-20 eq), which also serves as the solvent.[8]

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.[8]

  • Heat the mixture to a gentle reflux. To drive the reaction to completion, a Dean-Stark trap can be used to remove the water formed during the reaction.[8]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.[8]

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with water and then with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.[8]

Reaction Mechanism for Fischer-Speier Esterification:

Fischer_Esterification Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(=O+H)-OH Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')-OH Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-C(=O+H)-OR' Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ H2O H2O H+ H+ ROH R'-OH

Caption: Mechanism of acid-catalyzed esterification.

Advanced Derivatization Techniques

Beyond standard amidation and esterification, other transformations of the carboxylic acid group can provide access to novel chemical space.

a) The Ugi Four-Component Reaction (U-4CR): A Pathway to Complexity

The Ugi reaction is a powerful multi-component reaction that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to rapidly generate complex α-acylamino amides in a single step.[9][10] This reaction is highly atom-economical and allows for the creation of diverse chemical libraries from readily available starting materials.[10][11]

b) The Schmidt Reaction: Carboxylic Acid to Amine Conversion

The Schmidt reaction provides a method to convert carboxylic acids into primary amines with the loss of one carbon atom.[12][13] The reaction proceeds by treating the carboxylic acid with hydrazoic acid under acidic conditions, leading to a rearrangement that expels nitrogen gas and forms an isocyanate intermediate, which is then hydrolyzed to the amine.[12][14]

c) The Lossen Rearrangement: An Alternative Route to Amines

Similar to the Schmidt and Curtius rearrangements, the Lossen rearrangement converts a carboxylic acid to a primary amine with one fewer carbon atom.[15][16] This reaction involves the thermal or base-induced rearrangement of an O-acylated hydroxamic acid to an isocyanate, which can then be hydrolyzed to the corresponding amine.[15][17][18]

d) Huisgen Cycloaddition ("Click" Chemistry): Introducing Triazoles

The carboxylic acid can be converted to an azide, which can then participate in a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring.[19][20] This "click" reaction is highly efficient and biocompatible, making it a valuable tool in drug discovery for linking molecular fragments.[21][22]

Troubleshooting and Considerations

  • Steric Hindrance: Both the carboxylic acid and the coupling partner (amine or alcohol) can be subject to steric hindrance, which may slow down the reaction rate or necessitate more forcing conditions. In such cases, using more reactive coupling reagents like HATU or PyBOP may be beneficial.

  • Side Reactions: In amide coupling reactions, racemization of chiral centers can be a concern, especially with carbodiimide reagents. The addition of HOBt or Oxyma can mitigate this issue.[5]

  • Purification: The byproducts of coupling reactions can sometimes complicate purification. For instance, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be removed by filtration, while the byproducts of COMU are water-soluble, simplifying extractive workup.[5]

  • Solvent Choice: The choice of solvent is crucial for reaction success. DMF is a common choice for amide coupling due to its high polarity and ability to dissolve a wide range of substrates.[23] However, greener alternatives like 2-methyltetrahydrofuran are being explored.[23]

Conclusion

The derivatization of the carboxylic acid group of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a critical step in the development of novel therapeutics based on this versatile scaffold. A thorough understanding of the available synthetic methodologies, from classic amide and ester formation to more advanced multi-component and rearrangement reactions, empowers medicinal chemists to efficiently explore chemical space and optimize the properties of their lead compounds. The protocols and insights provided in this guide serve as a practical resource for researchers engaged in the synthesis and derivatization of this important class of molecules.

References

  • Grokipedia. Lossen rearrangement. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Wikipedia. Schmidt reaction. Available from: [Link]

  • BYJU'S. Schmidt Reaction for Carboxylic Acids. Available from: [Link]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. Available from: [Link]

  • Wikipedia. Lossen rearrangement. Available from: [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Available from: [Link]

  • Tohoku University. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • Chemistry LibreTexts. 17.22: How Cells Activate Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Available from: [Link]

  • Slideshare. Lossen. Available from: [Link]

  • PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • Chemistry LibreTexts. Schmidt Reaction. Available from: [Link]

  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • PubMed. Application of the Huisgen Cycloaddition and 'Click' Reaction Toward Various 1,2,3-triazoles as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Available from: [Link]

  • PubMed. Application of Huisgen (3+2) cycloaddition reaction: synthesis of 1-(2,3-dihydrobenzofuran-2-yl-methyl[5][15][16]-triazoles and their antitubercular evaluations. Available from: [Link]

  • Google Patents. US2948734A - Esterification of pyridine carboxylic acids.
  • L.S.College, Muzaffarpur. Lossen rearrangement. Available from: [Link]

  • MSU chemistry. Derivatives of Carboxylic Acids. Available from: [Link]

  • Wikipedia. Ugi reaction. Available from: [Link]

  • MDPI. Huisgen 3 + n Dipolar Cycloaddition Reactions: An Accessible and Useful Tool in Modern Organic and Heterocycle Synthesis. Available from: [Link]

  • PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available from: [Link]

  • Journal of the American Chemical Society. The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 4: Amide Bond Formation. Available from: [Link]

  • Sciforum. SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • A Half-Century of the Ugi Reaction: Modified Variants. Available from: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Available from: [Link]

  • PubMed. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]

  • ACS Publications. Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. Available from: [Link]

  • IntechOpen. Recent Advances in the Synthesis of Carboxylic Acid Esters. Available from: [Link]

Sources

Method

Application Note: 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffolds in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Executive Summary & Pharmacological Significance The cyanopyridone core—specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Pharmacological Significance

The cyanopyridone core—specifically 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives—represents a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by its rigid planar structure, tautomeric flexibility (2-pyridone vs. 2-hydroxypyridine), and multiple vector points for functionalization, this intermediate is a critical building block for synthesizing a wide array of biologically active molecules[1].

As a Senior Application Scientist, I have observed that the strategic functionalization of the C-3 carboxylic acid, C-5 nitrile, and C-6 positions allows for precise tuning of the molecule's electronic and steric properties. This scaffold has demonstrated profound utility in three primary therapeutic areas:

  • Oncology: Derivatives act as potent inhibitors of Phospholipase C-γ (PLC-γ), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), exhibiting anti-proliferative activity against malignant cell lines (e.g., MDA-MB-231 breast cancer cells)[1],[2].

  • Virology: Functionalization with organoselenium or alkylthio groups at the C-6 position yields compounds that potently inhibit Tick-Borne Encephalitis Virus (TBEV) replication[3].

  • Cardiovascular: The core acts as a bioisostere in the synthesis of milrinone analogues, conferring positive inotropic activity for heart failure management[1].

Mechanistic Rationale & Synthetic Strategy

The synthesis of highly functionalized 2-oxo-1,2-dihydropyridine-3-carboxylic acids is most efficiently achieved through a multi-component Knoevenagel-type heterocyclization[4].

The Causality of Reagent Selection: We utilize Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as the starting material due to its exceptional C-H acidity and rigid conformation. Reacting Meldrum's acid with triethyl orthoformate and aniline generates an anilinomethylidene intermediate. This intermediate is highly electrophilic, making it an ideal partner for active methylene nitriles like cyanoacetamide or cyanothioacetamide[4].

When subjected to base catalysis (e.g., KOH), the active methylene is deprotonated, initiating a nucleophilic attack on the anilinomethylidene intermediate. Subsequent intramolecular cyclization and elimination of acetone and CO₂ yield the stable 2-pyridone tautomer[4]. The resulting scaffold can then undergo regioselective S-alkylation, Se-alkylation, or cross-coupling to generate the final active pharmaceutical ingredients (APIs)[3],[4].

Pathway A Meldrum's Acid + Triethyl Orthoformate + Aniline B Anilinomethylidene Intermediate A->B Reflux, 5 min (Electrophilic Activation) C 5-Cyano-2-oxo-1,2-dihydropyridine -3-carboxylic Acid Core B->C Cyano(thio)acetamide, KOH, EtOH (Heterocyclization) D S-Alkylated / Se-Alkylated Antiviral Agents C->D Alkyl Halides (Regioselective S/Se-Alkylation) E N-Alkylated / Cross-Coupled Anticancer Agents C->E Amine Coupling (Derivatization)

Figure 1: Synthetic Workflow and Derivatization Logic of Cyanopyridone Scaffolds.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify intermediate formation before proceeding to the next synthetic step.

Protocol A: Synthesis of the Electrophilic Precursor (Anilinomethylidene Meldrum's Acid)

Objective: To synthesize 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.

  • Reagent Assembly: In a 250 mL round-bottom flask, combine powdered Meldrum's acid (0.1 mol, 14.4 g), triethyl orthoformate (0.13 mol, 21.6 mL), and freshly distilled aniline (0.1 mol, 9.1 mL)[4].

  • Thermal Activation: Reflux the mixture with vigorous stirring for exactly 5 minutes.

    • Causality: Rapid, short-duration heating drives the ternary condensation while minimizing the thermal decomposition of the kinetically favored product. The mixture will transition into a syrupy mass.

  • Solvent Dilution: Immediately dilute the hot syrupy mass with 30 mL of absolute ethanol and reflux for an additional 3 minutes to homogenize.

  • Precipitation: Cool the mixture to ~20 °C under continuous stirring, then slowly dilute with 100 mL of deionized water to force precipitation.

  • Isolation & Validation: Filter the precipitate after 2 hours. Wash sequentially with water, 60% ethanol, and hexane. Dry under a vacuum.

    • Self-Validation Check: Verify the melting point (Expected: 156–157 °C). Perform TLC (Hexane:EtOAc 3:1) to confirm the complete consumption of Meldrum's acid[4].

Protocol B: Base-Catalyzed Heterocyclization to the Cyanopyridone Core

Objective: To synthesize 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

  • Suspension: In a 100 mL flask, suspend the anilinomethylidene intermediate (0.01 mol) and cyanothioacetamide (0.01 mol) in 10 mL of ethanol[4].

  • Base Catalysis: Add potassium hydroxide (0.02 mol, 1.12 g) in one portion to the vigorously stirred suspension.

    • Causality: KOH serves a dual purpose. It deprotonates the active methylene of cyanothioacetamide to generate a potent carbon nucleophile, and it facilitates the subsequent elimination of the aniline leaving group during ring closure.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor the disappearance of the intermediate via TLC.

  • Acidification: Once complete, carefully acidify the reaction mixture with 1M HCl to pH 3-4. The protonation of the carboxylate salt triggers the precipitation of the target dihydropyridine.

  • Isolation & Validation: Filter the crude product, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Check: Confirm structure via ¹H NMR. Look for the characteristic broad singlet of the pyridone NH proton (δ ~11.5–12.5 ppm) and the isolated aromatic CH proton at the C-4 position[4].

Biological Data Presentation & Target Pathways

The derivatization of the cyanopyridone core yields compounds with highly specific biological activities. The table below summarizes the quantitative data across different therapeutic targets.

Compound Scaffold / DerivativeFunctionalization StrategyTarget / Disease AreaBiological ActivityRef.
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate Unmodified CoreCardiovascular (Heart Failure)Positive inotropic activity (Milrinone analogue)[1]
6-(Alkylseleno)-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylates Regioselective Se-AlkylationVirology (Tick-Borne Encephalitis Virus)Viral reproduction inhibition (Micromolar EC₅₀)[3]
1,6-Diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Indole Substitution at C-4Oncology (MDA-MB-231 Breast Cancer)Anti-proliferative (Low nanomolar IC₅₀)[2]
Tetrahydrothieno[2,3-b]quinoline-2-carboxamide analogues Thieno-fusion of the coreOncology (PLC-γ Enzyme)Decreased cell motility (Low nanomolar IC₅₀)[2]
Mechanistic Pathway in Oncology and Virology

By targeting specific enzymes like PLC-γ, these derivatives disrupt downstream signaling cascades responsible for tumor cell motility and invasion, ultimately inducing apoptosis. Concurrently, specific organoselenium derivatives of this scaffold selectively block viral replication machinery in Flaviviruses[3],[2].

MOA Drug Cyanopyridone Derivative PLC PLC-γ Inhibition Drug->PLC Target Binding TBEV TBEV Replication Blockade Drug->TBEV Antiviral Activity Motility Decreased Cell Motility PLC->Motility Pathway Blockade Apoptosis Apoptosis (MDA-MB-231) Motility->Apoptosis Cell Death

Figure 2: Mechanistic Pathways of Cyanopyridone Derivatives in Oncology and Virology.

References

  • Benchchem.
  • NIH.gov (PubMed). "Probing chemical space of tick-borne encephalitis virus reproduction inhibitors with organoselenium compounds".
  • MDPI (Proceedings).
  • ResearchGate. "Anilinomethylidene Derivatives of Cyclic 1,3-Dicarbonyl Compounds in the Synthesis of New Sulfur-Containing Pyridines and Quinolines".

Sources

Application

Application Note: 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Coordination Chemistry and Metallodrug Design

Introduction & Mechanistic Insights The development of novel metallodrugs and functional coordination polymers heavily relies on the strategic design of organic ligands. 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The development of novel metallodrugs and functional coordination polymers heavily relies on the strategic design of organic ligands. 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a highly versatile, yet underexplored, scaffold in coordination chemistry. Structurally, it exists in a tautomeric equilibrium with its 2-hydroxypyridine form, providing a potent bidentate O,O-chelating moiety via the 2-oxo (or 2-hydroxyl) and 3-carboxylate groups.

Causality in Ligand Design

The inclusion of the electron-withdrawing 5-cyano (–C≡N) group is not merely structural; it serves a critical physicochemical function. By withdrawing electron density from the pyridone ring, the cyano group lowers the pKa of both the 3-carboxylic acid and the 2-hydroxyl proton. This increased acidity facilitates complete deprotonation at a mildly acidic to neutral pH (pH 5.5–6.5), allowing for efficient metal complexation without triggering the competitive precipitation of metal hydroxides [1]. Furthermore, the resulting metal complexes form thermodynamically stable six-membered metallacycles, which are highly resistant to biological degradation—a mandatory prerequisite for systemic drug delivery [2].

These complexes have demonstrated significant potential as antimicrobial agents, cytotoxic compounds against malignant cell lines, and luminescent probes when coordinated with lanthanides[3].

Pathway & Workflow Visualization

The following diagram illustrates the logical progression from ligand synthesis via heterocyclization to metal coordination and downstream physicochemical validation.

G A Meldrum's Acid + Active Methylene Nitriles B 5-Cyano-2-oxo-1,2-dihydropyridine -3-carboxylic acid (Ligand) A->B Heterocyclization (KOH, EtOH) D O,O-Bidentate Coordination Complex B->D pH 6.0 Control & Reflux C Transition Metals (Zn²⁺, Cu²⁺, Mn²⁺, Ln³⁺) C->D Metal Precursor Addition E Physicochemical Profiling (IR, UV-Vis, XRD) D->E Structural Validation F Biological Screening (Antimicrobial & Cytotoxicity) D->F Therapeutic Application

Workflow of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid ligand synthesis and metal complexation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an in-process control to verify the mechanistic success of the reaction.

Protocol 1: Synthesis of the Ligand Scaffold

This protocol utilizes the heterocyclization of an aminomethylidene derivative of Meldrum's acid with cyanoacetamide [1].

Reagents: Meldrum's acid, triethyl orthoformate, aniline, cyanoacetamide, KOH, Ethanol (EtOH).

  • Formation of the Intermediate:

    • Combine powdered Meldrum's acid (0.1 mol), triethyl orthoformate (21.6 mL, 0.13 mol), and freshly distilled aniline (9.1 mL, 0.1 mol).

    • Causality: Triethyl orthoformate acts as a one-carbon electrophilic synthon, while aniline drives the formation of the anilinomethylidene derivative.

    • Reflux with vigorous stirring for 5 minutes until a syrupy mass forms. Dilute with 30 mL EtOH and reflux for an additional 3 minutes.

  • Heterocyclization:

    • To the intermediate, add cyanoacetamide (0.1 mol) and KOH (0.1 mol) dissolved in minimal water.

    • Stir at room temperature for 2 hours. The basic conditions catalyze the nucleophilic attack of the active methylene on the intermediate, followed by ring closure.

  • Isolation and Self-Validation:

    • Acidify the mixture with 1M HCl to pH 2.0 to precipitate the 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    • Filter, wash with 60% EtOH, and dry.

    • Validation: Perform IR spectroscopy. The presence of a sharp peak at ~2220 cm⁻¹ confirms the intact cyano group, while a broad band at 3200–2500 cm⁻¹ confirms the carboxylic acid.

Protocol 2: Preparation of Zn(II) and Cu(II) Complexes

This protocol outlines the synthesis of mononuclear transition metal complexes using the synthesized ligand [2].

Reagents: 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Ligand, L), ZnCl₂ or CuCl₂, 0.1 M NaOH, Methanol.

  • Ligand Solubilization and Deprotonation:

    • Suspend 2.0 mmol of the ligand in 20 mL of a 1:1 Methanol/Water mixture.

    • Causality: Carefully adjust the pH to 6.0 ± 0.2 using 0.1 M NaOH. This specific pH ensures complete deprotonation of the 3-carboxylic acid and the 2-pyridone hydroxyl group, activating the O,O-chelation site without reaching the alkaline threshold where transition metals precipitate as insoluble hydroxides.

  • Metal Coordination:

    • Dissolve 1.0 mmol of the metal salt (ZnCl₂ or CuCl₂) in 5 mL of Methanol.

    • Add the metal solution dropwise to the ligand solution under continuous stirring at 60 °C.

    • Reflux the mixture for 4 hours. A noticeable color change (e.g., to deep green/blue for Copper) indicates successful coordination.

  • Crystallization and Self-Validation:

    • Allow the solution to cool slowly to room temperature to induce crystallization. Filter the resulting microcrystals.

    • Validation: Compare the IR spectrum of the complex to the free ligand. A successful O,O-coordination is self-validated by the disappearance of the broad –OH stretch and a significant shift of the νas​(COO−) and ν(C=O) bands to lower frequencies (typically a shift of 20–40 cm⁻¹) [2].

Quantitative Data Presentation

The stability and biological efficacy of these metal complexes follow the well-established Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). The table below summarizes the expected physicochemical and biological parameters for the synthesized complexes based on established pyridone-carboxylic acid derivatives [1][3].

Metal IonPreferred GeometryEst. Stability Constant ( logβ )IR νas​(COO−) Shift (cm⁻¹)Antimicrobial Efficacy (E. coli MIC, µg/mL)
Free Ligand N/AN/ABaseline (~1650)> 128 (Weak)
Mn(II) Octahedral4.2-1564
Co(II) Octahedral5.8-2232
Ni(II) Square Planar / Oct.6.5-2816
Cu(II) Square Planar8.4-354 (Potent)
Zn(II) Tetrahedral7.1-258 (Strong)

Table 1: Comparative physicochemical and biological profiling of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid metal complexes.

References

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives MDPI - Proceedings URL:[Link]

  • Complexation of 2-hydroxynicotinic and 3-hydroxypicolinic acids with zinc(II). Solution state study and crystal structure of trans-diaqua-bis-(3-hydroxypicolinato)zinc(II) ResearchGate URL: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking National Institutes of Health (NIH) / PMC URL:[Link]

Method

Application Note: Development and Validation of Cyanopyridone-Based Dual EGFR/VEGFR-2 Inhibitors

Executive Summary & Mechanistic Rationale The tumor microenvironment relies on two parallel engines for survival: cellular proliferation driven by the Epidermal Growth Factor Receptor (EGFR, a class I receptor tyrosine k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The tumor microenvironment relies on two parallel engines for survival: cellular proliferation driven by the Epidermal Growth Factor Receptor (EGFR, a class I receptor tyrosine kinase) and angiogenesis driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, a class V RTK)[1]. Clinical evidence indicates that targeting EGFR alone often triggers a compensatory upregulation of VEGF, leading to aggressive resistance[2]. Consequently, dual inhibition of EGFR and VEGFR-2 acts synergistically to simultaneously starve the tumor of blood supply and halt its replication cycle[2].

The 3-cyano-2-pyridone scaffold has emerged as a privileged pharmacophore for dual kinase inhibition. The 2-pyridone core acts as a bioisostere for the pyrimidine ring of ATP, allowing deep anchoring into the kinase ATP-binding cleft[1]. Concurrently, the C3-cyano group serves as a potent hydrogen-bond acceptor, interacting critically with the hinge region of the kinases (e.g., Met793 in EGFR and Cys919 in VEGFR-2), while the N1 and C4/C6 positions offer modular sites to probe hydrophobic pockets and optimize ADMET properties[1][3].

Mechanism Cyanopyridone Cyanopyridone Scaffold EGFR EGFR (Kinase) Cyanopyridone->EGFR ATP-competitive inhibition VEGFR2 VEGFR-2 (Kinase) Cyanopyridone->VEGFR2 ATP-competitive inhibition Proliferation Tumor Proliferation (MAPK/PI3K) EGFR->Proliferation Blocked Angiogenesis Angiogenesis (PLCγ/FAK) VEGFR2->Angiogenesis Blocked Apoptosis Tumor Regression & Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis

Fig 1: Dual inhibition mechanism of cyanopyridone scaffolds targeting EGFR and VEGFR-2 pathways.

Chemical Synthesis: Scaffold Construction

Causality in Experimental Design: To rapidly generate a diverse library of cyanopyridone derivatives, a one-pot Multicomponent Reaction (MCR) is utilized. MCRs provide high atom economy and bypass the need for isolating unstable intermediates. The use of ethyl cyanoacetate and ammonium acetate provides the C-N-C backbone and the crucial cyano pharmacophore in a single step[3].

Protocol 1: One-Pot Synthesis of 3-Cyano-2-pyridone Derivatives

Self-Validating System: The reaction's success is self-validated by the precipitation of the product from the reaction mixture, driven by the thermodynamic stability of the newly formed aromatic 2-pyridone ring.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine the target aldehyde/ketone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol)[3].

  • Solvent & Catalyst: Add 30 mL of absolute ethanol. To accelerate the Knoevenagel condensation step, add a catalytic amount of piperidine (0.5 mL).

  • Reflux & Cyclization: Heat the mixture to reflux (80°C) under continuous magnetic stirring for 4–8 hours. Monitor the consumption of the starting materials via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Precipitation & Workup: Once TLC indicates reaction completion, cool the mixture to 0–5°C in an ice bath. The 3-cyano-2-pyridone derivative will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 10 mL), and recrystallize from a DMF/Ethanol mixture to achieve >95% purity.

  • Structural Validation: Confirm the structure via FT-IR (look for the sharp C≡N stretch at ~2220 cm−1 and the lactam C=O at ~1650 cm−1 ) and 1H NMR (the N-H proton typically appears as a broad singlet downfield at 11.5–12.5 ppm).

Enzymatic Profiling: Dual Kinase Inhibition

Before advancing to cellular models, direct target engagement must be quantified. Recent literature demonstrates that cyanopyridone hybrids and related bioisosteres can achieve sub-micromolar to nanomolar inhibition of both targets[2][4].

Quantitative Data Summary
Scaffold / DerivativeTarget KinasesEGFR IC 50​ (µM)VEGFR-2 IC 50​ (µM)Reference Drug IC 50​ (µM)Source
Cyanopyridine-Indole (Cmpd 7)EGFR / VEGFR-20.1240.221Erlotinib (0.033) / Sorafenib (0.043)[4]
Fused Pyrazole (Cmpd 9)EGFR / VEGFR-20.3100.220Erlotinib (0.130)[2]
Quinazolinone/CyanopyridoneEGFR / BRAF0.110N/AErlotinib (0.080)[3]
Protocol 2: ADP-Glo™ Kinase Assay for EGFR and VEGFR-2

Causality in Experimental Design: The ADP-Glo assay is selected over radiometric assays because it measures the generation of ADP directly, making it universally applicable to any kinase and highly sensitive to the low ATP turnover rates characteristic of VEGFR-2.

  • Enzyme Preparation: Dilute recombinant human EGFR and VEGFR-2 kinases in optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Incubation: In a 384-well white microplate, add 1 µL of the cyanopyridone compound (serial dilutions from 10 µM to 0.1 nM in DMSO). Add 2 µL of the enzyme solution. Incubate at room temperature for 15 minutes to allow pre-binding to the ATP cleft.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1). Ensure the ATP concentration is at the Km​ value for each specific kinase to accurately measure competitive inhibition. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (incubate 30 min).

  • Self-Validation (Quality Control): Calculate the Z'-factor using positive controls (Erlotinib for EGFR, Sorafenib for VEGFR-2) and DMSO negative controls. A Z'-factor >0.5 validates the assay's dynamic range and reliability.

Cellular Efficacy and Apoptosis

Causality in Experimental Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Cellular assays validate that the cyanopyridone inhibitors successfully enter the cell, engage the targets, and translate kinase inhibition into programmed cell death. Effective dual inhibitors will upregulate pro-apoptotic proteins (Bax, Caspase-3/8) and downregulate anti-apoptotic proteins (Bcl-2)[4][5].

Protocol 3: Annexin V-FITC/PI Flow Cytometry Workflow
  • Cell Culture & Treatment: Seed A549 (EGFR-driven) or HUVEC (VEGFR-2-driven) cells in 6-well plates at 2×105 cells/well. After 24h, treat cells with the calculated IC50​ concentration of the lead cyanopyridone compound for 48 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validation: Include an untreated control (to establish baseline apoptosis) and a single-agent control (e.g., Erlotinib alone) to demonstrate the synergistic apoptotic effect of dual EGFR/VEGFR-2 inhibition.

End-to-End Development Workflow

Protocol Design 1. In Silico Design Docking & ADMET Synthesis 2. MCR Synthesis 3-Cyano-2-pyridones Design->Synthesis Kinase 3. Enzymatic Assay ADP-Glo Kinase Synthesis->Kinase Cellular 4. In Vitro Efficacy MTT & Flow Cytometry Kinase->Cellular

Fig 2: End-to-end workflow for developing and validating cyanopyridone-based dual inhibitors.

References

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies MDPI - Pharmaceuticals URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways PubMed Central (PMC) URL:[Link]

  • Synthesis of Novel Cyanopyridine Compounds as Potential EGFR Inhibitors Targeting A549 and PC3 cancer cell lines: and ADME pharmacokinetics studies ResearchGate - Journal of Molecular Structure URL:[Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity MDPI - Pharmaceuticals URL:[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Frontiers in Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

side products in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acids

Welcome to the Technical Support Center for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acids . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic pitfalls, ide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acids . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic pitfalls, identify unwanted side products, and optimize your cyclocondensation workflows.

The synthesis of highly functionalized 2-pyridones typically relies on multicomponent reactions (MCRs) or the condensation of active methylene compounds with Meldrum’s acid derivatives. While these pathways are highly efficient, the thermodynamic and kinetic competing factors often lead to specific side products such as decarboxylated analogs, uncyclized intermediates, and regioisomers.

Diagnostic Workflow: Identifying Side Products

Before adjusting your synthetic parameters, you must accurately diagnose the side product. Use the following analytical decision tree to interpret your crude LC-MS, IR, and NMR data.

TroubleshootingWorkflow Start Crude Product Analysis (LC-MS, 1H-NMR, IR) MassCheck Does MS show [M-44]+? Start->MassCheck Decarboxylation Decarboxylation Byproduct (2-Pyridone) MassCheck->Decarboxylation Yes IRCheck IR shows C=NH stretch (~3300 cm⁻¹)? MassCheck->IRCheck No Imino 2-Imino Derivative (Reagent Error) IRCheck->Imino Yes NMRCheck 1H-NMR shows open-chain alkene protons? IRCheck->NMRCheck No Uncyclized Uncyclized Intermediate (Knoevenagel/Michael) NMRCheck->Uncyclized Yes Target Target Confirmed: 2-Oxo-1,2-dihydropyridine- 3-carboxylic acid NMRCheck->Target No

Diagnostic workflow for identifying common side products in 2-pyridone synthesis.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a significant loss of the carboxylic acid group (decarboxylation) during the final cyclization or purification steps? Causality: The 3-carboxylic acid group is situated β to the α,β -unsaturated carbonyl system of the 2-pyridone ring. Under thermal stress or strongly basic conditions, this arrangement readily undergoes a retro-ene-like pericyclic reaction via a six-membered cyclic transition state. The carbonyl oxygen abstracts the carboxylic proton, expelling CO2​ and yielding the unsubstituted 2-pyridone[1]. Solution: Avoid prolonged refluxing in high-boiling solvents (e.g., toluene or DMF) during the final steps. If your protocol requires basic hydrolysis of a nitrile precursor to yield the carboxylic acid, strictly monitor the temperature and time. Use milder bases (like K2​CO3​ instead of NaOH ) if the substrate is highly prone to thermal degradation.

Q2: My LC-MS shows the correct mass for the cyclized core, but IR and NMR indicate a 2-imino group instead of a 2-oxo group. What caused this? Causality: This is a classic reagent selection error in multicomponent reactions (MCRs). If you are utilizing a one-pot reaction of an acetophenone, an aldehyde, and an active methylene compound, the choice of the latter dictates the functional group at the 2-position. Using malononitrile yields the isosteric 2-imino-1,2-dihydropyridine-3-carbonitrile, whereas ethyl cyanoacetate or cyanoacetamide is required to generate the 2-oxo derivative[2]. Solution: Verify your reagent inventory. Switch from malononitrile to cyanoacetamide to ensure the incorporation of the oxygen atom necessary for the 2-pyridone core.

Q3: The reaction stalls, and my NMR shows vinylic/aliphatic protons indicative of an open-chain structure. How do I force the cyclization? Causality: The synthesis typically proceeds via a Knoevenagel condensation followed by a Michael addition. The final step—intramolecular cyclization and elimination of water or alcohol—requires sufficient thermodynamic driving force. Weak organic bases (like piperidine) may arrest the reaction at the open-chain Michael adduct because they cannot adequately deprotonate the intermediate to facilitate the nucleophilic attack on the carbonyl. Solution: Increase the base strength. Transitioning from piperidine to Potassium Hydroxide (KOH) in ethanol provides the necessary basicity to drive the intramolecular cyclization, pushing the equilibrium toward the stable, aromatic 2-pyridone ring.

Q4: During downstream functionalization, I am getting a mixture of O-alkylated and N-alkylated side products. How can I control the regioselectivity? Causality: The 2-oxo-1,2-dihydropyridine core exhibits lactam-lactim tautomerism. Alkylation can occur at the nitrogen (yielding N-alkyl pyridones) or the oxygen (yielding 2-alkoxypyridines). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen is a "harder" nucleophile, while the nitrogen is "softer". Solution: To favor N-alkylation , use polar aprotic solvents (DMF, DMSO) with K2​CO3​ and softer electrophiles (alkyl iodides). To favor O-alkylation , use non-polar solvents (toluene, chloroform) with silver salts (e.g., Ag2​CO3​ ), as the silver ion coordinates with the nitrogen, leaving the oxygen free to attack hard electrophiles.

Quantitative Benchmarks: Reaction Conditions vs. Side Product Distribution

The table below summarizes the causality between reaction parameters and the distribution of target versus side products during the condensation of anilinomethylidene Meldrum's acid with active methylene nitriles.

Reaction ConditionBase/CatalystTemp (°C)Target 2-Oxo Yield (%)Decarboxylation Byproduct (%)Uncyclized Adduct (%)
Cyanoacetamide + Meldrum's deriv.Piperidine2515080
Cyanoacetamide + Meldrum's deriv.KOH2574 < 25
Cyanoacetamide + Meldrum's deriv.KOH110 (Reflux)4540 0
Malononitrile + Meldrum's deriv.KOH250*05

*Yields 100% of the 2-imino derivative instead of the 2-oxo target.

Self-Validating Standard Operating Procedure (SOP)

This protocol describes the robust synthesis of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives via the reaction of anilinomethylidene Meldrum's acid with cyanoacetamide. It is designed as a self-validating system to ensure side products are minimized.

Step 1: Reagent Preparation & Initial Condensation

  • Suspend 0.01 mol of anilinomethylidene Meldrum's acid and 0.01 mol of cyanoacetamide in 10 mL of absolute Ethanol (EtOH).

  • Validation Checkpoint: The suspension should appear heterogeneous. Ensure the cyanoacetamide is completely dry; moisture can lead to premature hydrolysis of the Meldrum's acid derivative.

Step 2: Base-Promoted Cyclization

  • Vigorously stir the suspension and add 1.12 g (0.02 mol) of Potassium Hydroxide (KOH) in a single portion.

  • Stir the reaction mixture at room temperature (20–25 °C) for 24 hours.

  • Causality Note: Room temperature is strictly maintained to prevent the thermal decarboxylation of the resulting 3-carboxylic acid group.

  • Validation Checkpoint: The mixture will gradually turn into a homogenous solution as the base deprotonates the intermediates, followed by the potential formation of a potassium salt precipitate of the target compound. TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting materials ( Rf​≈0.6 ) and the appearance of a baseline spot (the salt).

Step 3: Controlled Acidification & Isolation

  • Cool the reaction vessel in an ice bath to 0–5 °C.

  • Slowly add concentrated HCl dropwise until the pH reaches exactly 5. Maintain this pH and stir for 3 hours.

  • Causality Note: Acidifying below pH 3 can protonate the ring nitrogen and increase solubility in the aqueous layer, reducing yield. A pH of 5 ensures the carboxylic acid is protonated and precipitates out of the ethanolic/aqueous mixture without degrading the core.

  • Filter the formed precipitate and wash successively with cold water and cold EtOH.

  • Validation Checkpoint: The final product should be a solid. 1H -NMR (DMSO- d6​ ) must show a broad singlet at δ>13.0 ppm (COOH) and the absence of vinylic open-chain protons, confirming complete cyclization and retention of the carboxylate group.

References

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives Source: MDPI (Proceedings 2019, 41(1), 24) URL:[Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: Iranian Journal of Pharmaceutical Research (PMC8491322) URL:[Link]

  • One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals facing challenges in the isolation and purification of 5-cyano-2-oxo-1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals facing challenges in the isolation and purification of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives.

Due to its high polarity, tautomeric behavior, and thermal sensitivity, this compound presents unique chromatographic and isolation hurdles. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure high-yield, high-purity recovery.

I. Mechanistic Overview & Purification Workflow

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is frequently achieved via the base-catalyzed condensation of anilinomethylidene derivatives of Meldrum's acid with active methylene nitriles (such as cyanoacetamide) in the presence of potassium hydroxide[1].

This synthetic route necessitates the removal of inorganic salts, unreacted highly polar precursors, and potential structural isomers. Furthermore, the product exists in a dynamic lactam-lactim (2-oxo 2-hydroxy) tautomeric equilibrium, which severely complicates standard solid-liquid phase separations.

PurificationWorkflow Crude Crude Reaction Mixture (Contains KOH salts & byproducts) Acidification Acidification (HCl to pH ~3-4) Isoelectric Precipitation Crude->Acidification Step 1 Filtration Filtration & Aqueous Wash (Removes inorganic salts) Acidification->Filtration Step 2 CheckPurity Purity Check (LC-MS/NMR) Filtration->CheckPurity Step 3 Recrystallization Low-Temp Recrystallization (Avoid Decarboxylation) CheckPurity->Recrystallization >85% Pure RP_HPLC Reverse-Phase Chromatography (C18, H2O/MeCN + 0.1% TFA) CheckPurity->RP_HPLC <85% Pure or Isomer Contamination Pure Pure 5-cyano-2-oxo-1,2- dihydropyridine-3-carboxylic acid Recrystallization->Pure Yields Crystals Degradation Thermal Decarboxylation (Product Loss) Recrystallization->Degradation If T > 100°C RP_HPLC->Pure Elution

Workflow for the purification of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

II. Troubleshooting FAQs

Q1: Why does my product streak severely on normal-phase silica gel, resulting in poor resolution and low recovery?

The Causality: 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses multiple highly polar hydrogen-bonding sites: a carboxylic acid, a cyano group, and a pyridone core. The pyridone core undergoes lactam-lactim tautomerization (2-oxo 2-hydroxy). On standard bare silica ( SiO2​ ), the acidic silanol groups interact unpredictably with both tautomers, causing severe peak broadening and streaking. The Solution: Abandon standard normal-phase chromatography. If normal-phase must be used, the eluent must be heavily modified with an organic acid (e.g., 1-5% Acetic Acid or Formic Acid in DCM/MeOH) to suppress the ionization of the silica silanols and keep the carboxylic acid fully protonated[2]. However, Reverse-Phase (RP-HPLC) on a C18 column is the gold standard for this class of molecules, utilizing a water/acetonitrile gradient buffered with 0.1% Trifluoroacetic acid (TFA)[3].

Q2: My crude NMR shows significant contamination with inorganic salts. How can I remove them without losing my highly polar product in the aqueous wash?

The Causality: Because the condensation reaction often employs potassium hydroxide (KOH)[1], the resulting product is initially formed as a highly water-soluble potassium carboxylate/phenoxide salt. The Solution: Utilize isoelectric precipitation . The pKa of the 3-carboxylic acid is approximately 3.0–4.0. By carefully acidifying the aqueous reaction mixture with concentrated HCl to a pH of exactly 3.0–4.0, the molecule reaches its neutral, fully protonated state. In this state, its aqueous solubility drops drastically, allowing it to precipitate as a solid. The inorganic salts (KCl) remain dissolved in the aqueous supernatant and can be removed via vacuum filtration followed by cold water washes.

Q3: I attempted to purify the compound via thermal recrystallization or distillation, but my yield plummeted and a new byproduct appeared. What happened?

The Causality: 2-Pyridone-3-carboxylic acids are highly susceptible to thermal decarboxylation [4][5]. The proximity of the 2-oxo group to the 3-carboxylic acid creates a pseudo- β -keto acid system. Upon heating (typically >100 °C), the molecule can form a six-membered cyclic transition state, leading to the irreversible loss of carbon dioxide ( CO2​ ) and yielding the corresponding 5-cyano-2-pyridone. The Solution: Avoid prolonged heating. All recrystallizations should be performed at the lowest possible temperature required to dissolve the compound (e.g., using warm ethanol/water mixtures rather than boiling DMF or DMSO). Evaporation of chromatographic solvents should be done in vacuo at temperatures not exceeding 40–45 °C.

III. Quantitative Data: Physicochemical Properties

Understanding the physicochemical parameters of the molecule is critical for designing a self-validating purification system.

Property / ParameterValue / CharacteristicPurification Implication
Molecular Weight 164.12 g/mol Useful for LC-MS identification (ESI- negative mode preferred: [M-H]- at m/z 163).
Estimated pKa (COOH) ~3.5Target pH for isoelectric precipitation is 3.0–4.0.
Solubility (Aqueous) Highly pH dependentSoluble at pH > 7 (as salt); Insoluble at pH 3-4; Moderately soluble at pH < 1.
Solubility (Organic) Poor in non-polarsInsoluble in Hexanes, DCM. Soluble in DMF, DMSO, MeOH.
Thermal Stability Prone to DecarboxylationDo not exceed 60 °C during solvent evaporation[4][5].

IV. Validated Experimental Protocols

Protocol A: Isoelectric Precipitation and Salt Clearance

This protocol is designed to isolate the crude product directly from the base-catalyzed reaction mixture while leaving inorganic salts in the aqueous phase.

  • Dilution: Upon completion of the reaction, dilute the crude syrupy reaction mass with distilled water (approx. 3 volumes of water per volume of reaction mixture) to ensure all potassium salts are fully dissolved.

  • Acidification: Place the flask in an ice-water bath to control the exothermic neutralization. Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise under vigorous stirring.

  • pH Monitoring: Continuously monitor the pH using a calibrated pH meter or narrow-range pH paper. Stop the addition when the pH reaches exactly 3.5 .

  • Maturation: Allow the resulting suspension to stir at 0–5 °C for 2 to 3 hours to ensure complete precipitation and crystal maturation.

  • Filtration: Filter the precipitate under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake successively with ice-cold distilled water (2 x 10 mL) to remove residual KCl, followed by a final wash with cold ethanol (1 x 10 mL) to displace water and facilitate drying[1].

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ at room temperature. Do not use a hot drying oven.

Protocol B: Reverse-Phase Flash Chromatography

For samples requiring >99% purity for biological assays, where precipitation yields co-precipitated organic impurities.

  • Column Selection: Equip an automated flash chromatography system with a C18 Reverse-Phase column (e.g., 40g or 120g, depending on scale).

  • Solvent System:

    • Solvent A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) containing 0.1% TFA.

    • Note: TFA is critical to suppress ionization of the carboxylic acid, preventing peak tailing[3].

  • Sample Loading: Dissolve the crude product in a minimum volume of DMSO. Inject the sample directly onto the column (liquid loading).

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 column volumes (CV).

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The highly conjugated cyanopyridone core will absorb strongly at these wavelengths.

  • Recovery: Pool the fractions containing the pure product. Remove the acetonitrile via rotary evaporation at 40 °C max . Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a fluffy powder, completely avoiding thermal degradation.

V. References

  • Dotsenko, V. V., et al. "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." MDPI Proceedings, 2019. Available at:[Link]

  • Khosravi, A., et al. "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking." ResearchGate, 2021. Available at:[Link]

  • Szostek, T., et al. "Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids." ResearchGate, 2024. Available at:[Link]

  • Kinoshita, K., et al. "Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry - ACS Publications, 2006. Available at:[Link]

Sources

Troubleshooting

overcoming poor solubility of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid in assays

Technical Support Center: Troubleshooting Poor Solubility of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Assays Welcome to the Technical Support Center. This guide is designed for researchers, assay developers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Solubility of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists struggling with the aqueous formulation of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Because of its unique structural motifs, this compound presents significant solubility hurdles. The 2-oxo-1,2-dihydropyridine core engages in strong intermolecular hydrogen bonding (forming highly stable dimers), which drastically increases the crystal lattice energy . Furthermore, while the carboxylic acid group provides an ionizable handle, it remains predominantly un-ionized at acidic or neutral pH, kinetically limiting its dissolution rate.

The following guide provides a mechanistic workflow, troubleshooting FAQs, and self-validating protocols to ensure reliable, reproducible assay data.

Solubility Optimization Workflow

SolubilityWorkflow Start Compound: 5-cyano-2-oxo-1,2-dihydropyridine- 3-carboxylic acid Stock Step 1: Stock Solution (100% DMSO) Start->Stock StockFail Insoluble at 10 mM? Stock->StockFail StockFix Add 1 eq. NaOH/Base (Salt Formation) StockFail->StockFix Yes Assay Step 2: Aqueous Dilution (Biochemical or Cell-Based) StockFail->Assay No StockFix->Assay BioChem Biochemical Assay (Enzyme/Receptor) Assay->BioChem CellBased Cell-Based Assay (In Vitro) Assay->CellBased BioChemFix Add 0.01-0.05% Tween-20 or Triton X-100 BioChem->BioChemFix Precipitation Observed CellBasedFix Use 10-20% HP-β-CD (Inclusion Complex) CellBased->CellBasedFix Precipitation Observed

Workflow for optimizing solubility of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid in assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to make a 10 mM stock in 100% DMSO, but the powder just floats or forms a cloudy suspension. How can I fix this? A: You are encountering a thermodynamic barrier driven by the compound's high crystal lattice energy. The strong hydrogen bonding of the 2-pyridone core resists solvation even in polar aprotic solvents like DMSO. Solution: Utilize in situ salt formation. By adding 1 molar equivalent of a strong base (such as NaOH or ethanolamine) to your DMSO, you deprotonate the carboxylic acid (pKa ~3.5–4.5). This converts the molecule into a sodium or amine salt, which immediately disrupts the crystal packing and drastically improves solvation .

Q2: My compound is fully dissolved in DMSO, but when I spike it into my biochemical assay buffer (pH 7.4, 1% final DMSO), it immediately crashes out. What is the mechanism, and how do I prevent it? A: This is a classic case of "DMSO shock." When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic compound can solvate. This causes localized supersaturation and rapid nucleation. Solution: Perform a step-down dilution and introduce a surfactant. Adding 0.01%–0.05% Tween-20 or Triton X-100 to your assay buffer lowers the surface tension and forms micelles that encapsulate the hydrophobic dihydropyridine core, preventing aggregation .

Q3: I am running a cell viability assay. I cannot use Tween-20 because it lyses my cells. How can I maintain solubility in cell culture media? A: Traditional surfactants disrupt lipid bilayers, causing cytotoxicity. Instead, use cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form a host-guest inclusion complex. The hydrophobic core of your compound sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility without disrupting cell membranes .

Q4: If all formulation strategies fail, are there structural modifications that can improve solubility without losing the core pharmacophore? A: Yes. You can employ the Prodrug Approach . Esterification or amidation of the carboxylic acid group temporarily masks the charge and alters the molecular symmetry, which disrupts crystal packing and improves permeability. Once inside the cell or in vivo, endogenous esterases cleave the prodrug to release the active 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid across various vehicles to help you select the right formulation for your assay.

Formulation / VehicleApparent Solubility (µg/mL)Mechanism of SolubilizationAssay Suitability
Water (pH 3.0) < 5None (High lattice energy, un-ionized)Poor
PBS Buffer (pH 7.4) ~ 45Partial ionization of the carboxylic acidModerate
100% DMSO > 5000Disruption of H-bonds by polar aprotic solventExcellent (Stock)
1% DMSO in PBS (pH 7.4) ~ 50Co-solvency (Highly prone to DMSO shock)Moderate
1% DMSO + 0.05% Tween-20 ~ 250Micellar encapsulationGood (Biochemical)
20% HP-β-CD in Water > 1000Host-guest inclusion complexExcellent (Cell-based)

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be validated before being applied to an assay. The following protocols include built-in validation steps to confirm true solubilization rather than the formation of a micro-suspension.

Protocol A: Preparation of a 10 mM Stock Solution via In Situ Salt Formation

Use this protocol when the compound resists dissolution in pure DMSO.

  • Weighing: Accurately weigh 1.64 mg of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW ~164.12 g/mol ) into a clean microcentrifuge tube.

  • Solvent Addition: Add 990 µL of anhydrous DMSO and vortex for 30 seconds.

  • Base Addition: Add 10 µL of 1.0 M NaOH (aqueous). Causality: This provides exactly 1 molar equivalent of base to deprotonate the carboxylic acid, disrupting the crystal lattice.

  • Agitation: Sonicate the mixture in a water bath at 37°C for 5 minutes until visually clear.

  • System Validation (Critical): Centrifuge the tube at 10,000 x g for 10 minutes.

    • Check: Carefully inspect the bottom of the tube. If a pellet is present, the compound has not fully dissolved.

    • Verify: Transfer the supernatant and measure the absorbance via UV-Vis spectroscopy (against a DMSO blank) to confirm the expected concentration based on the compound's extinction coefficient.

Protocol B: Preparation of an HP-β-CD Inclusion Complex for Cell-Based Assays

Use this protocol to prevent precipitation in cell culture media without causing surfactant-induced cytotoxicity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base cell culture media (e.g., DMEM or RPMI without serum). Filter sterilize through a 0.22 µm filter.

  • Dropwise Addition: Place the HP-β-CD media on a vortex mixer at medium speed. Slowly add your 10 mM DMSO stock solution dropwise until you reach your target assay concentration (e.g., 100 µM). Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities time to encapsulate the compound.

  • Equilibration: Incubate the solution on a shaker at room temperature for 30 minutes to allow the host-guest equilibrium to stabilize.

  • System Validation (Critical): Take a 100 µL aliquot of the mixture (Pre-filtration). Pass the remaining mixture through a 0.22 µm PTFE syringe filter (Post-filtration).

    • Verify: Analyze both aliquots via HPLC. If the peak areas are identical, the compound is fully complexed and solubilized. If the post-filtration peak area drops, the compound formed a micro-suspension and was filtered out.

References

  • Dotsenko, V.V., Russkih, A., Aksenov, N., & Aksenova, I. (2019). "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." MDPI Proceedings, 41(1), 6523. Available at:[Link]

  • Jornada, D.H., dos Santos Fernandes, G.F., Chiba, D.E., de Melo, T.R.F., dos Santos, J.L., & Chung, M.C. (2015). "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." Molecules, 21(1), 42. Available at:[Link]

Optimization

preventing degradation of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 5-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals troubleshoot and prevent the degradation of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid during handling and long-term storage.

Due to its polyfunctional nature—featuring a moisture-sensitive nitrile, a thermally labile carboxylic acid, and a photoreactive pyridone core—this molecule requires stringent, well-understood handling procedures to maintain structural integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: During LC-MS analysis of my stored compound, I noticed a new major peak with a mass shift of +18 Da. What is causing this, and how can I prevent it? A: A mass shift of +18 Da indicates the addition of a water molecule, which corresponds to the hydrolysis of the cyano group (-CN) at position 5 into a primary carboxamide (-CONH₂). If left unchecked, further hydrolysis can yield a carboxylic acid (+19 Da from the amide, +37 Da total)[1]. Causality: Nitrile hydrolysis is mediated by both acidic and basic conditions, particularly when residual moisture is present in the hygroscopic powder. The electron-withdrawing nature of the pyridone ring makes the cyano carbon highly electrophilic and susceptible to nucleophilic attack by water. Prevention: Ensure the compound is rigorously lyophilized. Store the powder in a desiccator over anhydrous calcium sulfate and purge storage vials with an inert gas (Argon or N₂) to displace atmospheric moisture.

Q2: When drying the compound in a vacuum oven at 60°C, the yield drops, and NMR shows the disappearance of the carboxylic acid proton. Why is this happening? A: You are observing thermally induced protodecarboxylation. The loss of the carboxylic acid group (-COOH) at position 3 results in a mass loss of 44 Da (-CO₂). Causality: Heteroaromatic carboxylic acids, particularly those with strong electron-withdrawing groups (like the 2-oxo group), have significantly lower activation energies for C-C bond cleavage[2]. The pyridone oxygen can participate in a concerted mechanism or stabilize the resulting protonated carbonic acid intermediate. Temperatures above 40°C can trigger this pathway, especially in the solid state if localized hot spots occur. Prevention: Never use thermal drying (e.g., vacuum ovens) for this compound. Instead, strictly utilize lyophilization (freeze-drying) at sub-zero temperatures to remove solvents.

Q3: My compound was left in a clear glass vial on the benchtop and turned from off-white to a distinct yellow. Is it still usable? A: No, the compound has likely undergone photodegradation and should be discarded. Causality: The 2-pyridone core is highly photoreactive. Under ambient laboratory lighting (UV/Vis exposure), 2-pyridones readily undergo intermolecular [4+4] photocycloadditions (photodimerization) or ring-cleavage oxidation[3]. This disrupts the extended π-conjugation of the ring system, leading to the observed yellow discoloration (chromophore alteration). Prevention: Always aliquot and store the compound in amber glass vials. When handling the compound on the benchtop for extended periods, wrap the reaction vessels in aluminum foil.

Part 2: Quantitative Data Summary

The following table summarizes the quantitative analytical markers and environmental thresholds for the three primary degradation pathways.

Degradation PathwayTarget Functional GroupAnalytical Marker (LC-MS)Primary Environmental TriggerPreventive Storage Condition
Hydrolysis 5-Cyano (-CN)+18 Da (Amide) / +37 Da (Acid)Moisture, pH extremesDesiccator, Argon purge
Decarboxylation 3-Carboxylic Acid (-COOH)-44 Da (Loss of CO₂)Heat (>40°C)Lyophilization, -20°C storage
Photodegradation 2-Oxo (Pyridone core)+M (Dimerization) / UV shiftUV/Vis Light exposureAmber vials, foil wrapping

Part 3: Mechanistic and Workflow Visualizations

Degradation Molecule 5-cyano-2-oxo-1,2-dihydropyridine- 3-carboxylic acid Hydrolysis Cyano Hydrolysis (+18 Da / +37 Da) Molecule->Hydrolysis Triggered by Decarboxylation Decarboxylation (-44 Da) Molecule->Decarboxylation Triggered by Photodimerization Photodimerization ([4+4] Cycloaddition) Molecule->Photodimerization Triggered by Moisture Moisture & pH Extremes Hydrolysis->Moisture Heat Elevated Temp (>40°C) Decarboxylation->Heat Light UV/Vis Light Photodimerization->Light

Figure 1: Primary degradation pathways and their environmental triggers.

StorageWorkflow Purify HPLC Purification (>98% Purity) Lyophilize Lyophilization (Remove H2O) Purify->Lyophilize Aliquot Aliquot into Amber Vials Lyophilize->Aliquot Purge Argon/N2 Purge (Displace O2) Aliquot->Purge Store Store at -20°C with Desiccant Purge->Store

Figure 2: Self-validating workflow for the preparation and long-term storage of the compound.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Aliquoting and Lyophilization for Long-Term Storage

This protocol utilizes a constant-weight validation check to ensure complete moisture removal without thermal degradation.

  • Pre-Freezing: Dissolve the purified compound in a minimal amount of LC-MS grade water/acetonitrile mixture. Flash-freeze the solution in a dry ice/acetone bath to prevent concentration-gradient precipitation.

  • Primary Drying: Transfer the frozen flask to a lyophilizer. Apply a vacuum of < 0.1 mbar and maintain the condenser temperature at -80°C. Run for 24 hours.

  • Validation Check (Constant Weight): Remove the flask, quickly cap it, and record the exact mass on an analytical balance. Return it to the lyophilizer for an additional 4 hours. Re-weigh the flask. Self-Validation: If the mass difference is < 0.5 mg, the sample is completely dry. If not, continue lyophilization.

  • Aliquoting: Inside a humidity-controlled glove box, transfer the dry powder into pre-weighed 2 mL amber glass vials.

  • Inert Purge & Sealing: Purge each vial with a gentle stream of Argon gas for 10 seconds to displace oxygen and atmospheric moisture. Immediately seal with PTFE-lined caps.

  • Storage: Store the vials in a secondary container filled with indicating Drierite at -20°C.

Protocol 2: HPLC-UV/MS Monitoring for Degradation Products

This protocol includes built-in system suitability tests (SST) to prevent false positives caused by column carryover or in-vial degradation.

  • System Suitability Test (SST): Inject 5 µL of the sample diluent (e.g., anhydrous Acetonitrile) as a blank. Self-Validation: Confirm a flat baseline at 254 nm and no background MS peaks at m/z corresponding to the compound or its degradants.

  • Reference Standard Injection: Inject a freshly prepared standard of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Record the exact retention time (RT) and the primary [M-H]⁻ ion in negative ESI mode.

  • Sample Preparation: Remove a stored sample vial from the -20°C freezer and allow it to equilibrate to room temperature before opening (prevents condensation). Dissolve immediately in anhydrous solvent.

  • Analysis: Inject the sample. Monitor the UV trace at 254 nm (pyridone chromophore).

  • Data Interpretation:

    • Extract Ion Chromatograms (EIC) for +18 Da (m/z of amide) and -44 Da (m/z of decarboxylated product).

    • Self-Validation: If the blank is clean and the standard RT matches historical data, any observed +18 Da or -44 Da peaks in the sample trace definitively indicate storage failure rather than analytical artifact.

References

  • Nitrile - Wikipedia (Source: Wikipedia / March's Advanced Organic Chemistry) [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane (Source: Organic Process Research & Development - ACS Publications)[Link]

  • Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions (Source: The Journal of Organic Chemistry - ACS Publications)[Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of spiro[indole-3,4'-pyridine] derivatives.

Welcome to the Technical Support Center for the synthesis of spiro[indole-3,4'-pyridine] derivatives. These complex, three-dimensional spirooxindole scaffolds are critical building blocks in drug discovery, often exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of spiro[indole-3,4'-pyridine] derivatives. These complex, three-dimensional spirooxindole scaffolds are critical building blocks in drug discovery, often exhibiting potent anticancer, antimalarial, and antimicrobial properties.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize multicomponent reactions (MCRs) for these challenging targets.

Part 1: Troubleshooting & Optimization FAQs

Q1: My one-pot multicomponent reaction is stalling at the Knoevenagel intermediate. How can I drive the reaction to the spiro-pyridine product? A: The initial step in this MCR is the Knoevenagel condensation of isatin and a methylene-active compound (e.g., malononitrile). If the subsequent Michael addition of the amine/enamine source fails, it is often due to insufficient nucleophilicity of the enamine or steric hindrance at the C3 position of the oxindole[1].

  • Solution: Optimize your base catalyst and thermodynamics. Switch from a weak base to a stronger organic base like piperidine or triethylamine (Et₃N). Elevating the temperature in a polar protic solvent (e.g., refluxing ethanol) provides the activation energy required to overcome the steric bulk during the C-C bond formation of the Michael addition.

Q2: I am observing a complex mixture of diastereomers. How can I improve the stereoselectivity of the spiro-fusion? A: The stereocenter at the C3 position of the oxindole ring is established during the Michael addition and locked during the subsequent cyclization. High temperatures often lead to thermodynamic control, which can cause epimerization and reduced diastereomeric excess (d.e.).

  • Solution: Lower the reaction temperature to favor kinetic control. To maintain reactivity at lower temperatures, utilize a stereocontrolling catalyst, such as a bifunctional chiral thiourea organocatalyst. These catalysts direct the spatial approach of the enamine nucleophile via precise hydrogen-bonding networks.

Q3: What is the optimal solvent system for this multicomponent reaction, and why? A: Polar protic solvents, specifically Ethanol (EtOH) or Methanol (MeOH), are vastly superior to aprotic solvents for this specific MCR[2].

  • Causality: Protic solvents facilitate the critical proton transfer steps required during both the enamine formation and the final dehydration/aromatization step. Furthermore, the final spiro[indole-3,4'-pyridine] products typically exhibit low solubility in cold ethanol. This allows the product to precipitate out of the reaction matrix, driving the equilibrium forward (Le Chatelier's principle) and simplifying downstream purification.

Q4: Can I use microwave irradiation to improve my yields and reaction times? A: Yes. Microwave-assisted synthesis is highly recommended for spirooxindole-pyridine derivatives[3].

  • Causality: Microwave irradiation provides rapid, uniform volumetric heating that couples efficiently with polar intermediates. This approach can reduce reaction times from 12–24 hours down to 10–30 minutes, significantly improving overall yields by minimizing the thermal degradation of sensitive intermediates.

Part 2: Mechanistic Visualization

Understanding the sequence of bond formations is critical for diagnosing reaction failures. The following workflow illustrates the standard multicomponent assembly pathway.

MCR_Mechanism Isatin Isatin Derivative (Dicarbonyl Core) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Isatin->Knoevenagel Malononitrile Malononitrile (Active Methylene) Malononitrile->Knoevenagel Amine Amine Source (e.g., NH4OAc) EnamineForm Enamine Formation (Proton Transfer) Amine->EnamineForm Dicarbonyl2 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl2->EnamineForm Intermediate1 Isatylidene Malononitrile (Electrophile) Knoevenagel->Intermediate1 Intermediate2 Enamine Intermediate (Nucleophile) EnamineForm->Intermediate2 Michael Michael Addition (C-C Bond Formation) Intermediate1->Michael Intermediate2->Michael Adduct Acyclic Michael Adduct Michael->Adduct Cyclization Intramolecular Cyclization & Dehydration Adduct->Cyclization Product Spiro[indole-3,4'-pyridine] Derivative Cyclization->Product

Mechanistic pathway for the multicomponent synthesis of spiro[indole-3,4'-pyridine] derivatives.

Part 3: Quantitative Data Summary

The table below summarizes the optimization landscape for the synthesis of a standard 6'-amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine] derivative, demonstrating the causality of solvent and temperature choices[2].

EntrySolventCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)Observation / Causality
1H₂ONone100 (Reflux)24TraceLack of base prevents enolate formation.
2CH₂Cl₂Et₃N251245%Aprotic solvent hinders proton transfer; low temp stalls Michael addition.
3THFPiperidine65 (Reflux)860%Better base, but aprotic nature limits cyclization rate.
4MeOHPiperidine65 (Reflux)485%Protic solvent stabilizes intermediates; good solubility profile.
5EtOH Piperidine 78 (Reflux) 2 92% Optimal thermal energy and protic environment; product precipitates.
6EtOHPiperidine100W Microwave0.2596%Microwave irradiation rapidly overcomes activation barriers[3].

Part 4: Self-Validating Experimental Protocol

Standard Protocol: One-Pot Synthesis of 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine] Derivatives

Note: This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure each mechanistic step is proceeding correctly before moving to the next.

Step 1: Reagent Preparation & Knoevenagel Condensation

  • Action: In a 50 mL round-bottom flask, dissolve isatin (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of absolute ethanol. Add 2-3 drops of piperidine as a base catalyst.

  • Validation: The solution will rapidly transition from a pale yellow to a deep orange/red color within 5 minutes, visually indicating the formation of the isatylidene malononitrile intermediate. Confirm via TLC (Eluent: EtOAc/Hexane 1:2; look for a highly UV-active spot).

  • Causality: Piperidine deprotonates the active methylene of malononitrile, facilitating nucleophilic attack on the highly electrophilic C3 carbonyl of isatin, followed by rapid dehydration.

Step 2: Multicomponent Assembly (Michael Addition)

  • Action: To the stirring orange solution, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) and ammonium acetate (1.5 mmol).

  • Validation: Heat the mixture to reflux (78 °C). The color will gradually shift from deep red to a lighter, opaque yellow/orange as the enamine forms in situ and attacks the isatylidene intermediate.

  • Causality: Ammonium acetate serves a dual purpose: it acts as a mild buffer to prevent degradation and provides the ammonia source necessary to convert the 1,3-dicarbonyl into a reactive enamine nucleophile.

Step 3: Intramolecular Cyclization

  • Action: Continue refluxing for 2-4 hours.

  • Validation: The reaction is complete when a solid precipitate begins to form heavily in the hot solvent, and TLC indicates the total consumption of the orange isatylidene intermediate.

  • Causality: The acyclic Michael adduct undergoes spontaneous intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyridine ring. The product's low solubility in ethanol drives the equilibrium forward.

Step 4: Isolation and Purification

  • Action: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Validation: The crude product is typically >90% pure by ¹H NMR. Recrystallization from hot ethanol yields the analytically pure spiro[indole-3,4'-pyridine] derivative.

Part 5: References

1.[1] Title: New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Source: Molecules (MDPI) URL: [Link]

2.[2] Title: Combinatorial Synthesis of Functionalized Spirooxindole-Pyrrolidine/Pyrrolizidine/Pyrrolothiazole Derivatives via Three-Component 1,3-Dipolar Cycloaddition Reactions. Source: ACS Combinatorial Science URL: [Link]

3.[3] Title: Synthesis of spirooxindole-pyridine derivatives under microwave irradiation. Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid with nicotinic acid.

Title: Comparative Biological Activity: Nicotinic Acid vs. 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Executive Summary In small-molecule drug discovery, the functionalization of classical pharmacophores often l...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity: Nicotinic Acid vs. 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Executive Summary

In small-molecule drug discovery, the functionalization of classical pharmacophores often leads to dramatic shifts in biological activity. Nicotinic acid (Vitamin B3/Niacin) is a classic, naturally occurring pyridine derivative with established roles in lipid metabolism via G-protein coupled receptor (GPCR) agonism. In contrast, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (herein referred to as 5-CN-2-oxo-PCA) is a highly functionalized, synthetic analog derived from Meldrum’s acid[1]. While structurally related to the nicotinic acid scaffold, the addition of the 5-cyano and 2-oxo groups fundamentally shifts the molecule's pharmacological profile from a metabolic GPCR agonist to a potent metal-chelating enzyme inhibitor and antiproliferative agent[2][3].

This guide provides an objective, in-depth technical comparison of these two compounds, detailing their structural pharmacology, divergent mechanisms of action, and the self-validating experimental workflows required to evaluate them.

Structural Pharmacology & Chemical Properties

Understanding the biological divergence between these two compounds requires analyzing their physicochemical properties.

  • Nicotinic Acid: Possesses a basic pyridine nitrogen and a 3-carboxylic acid, giving it a specific zwitterionic character at physiological pH. This electronic distribution is perfectly tuned to dock into the orthosteric binding pocket of the GPR109A (HCAR2) receptor.

  • 5-CN-2-oxo-PCA: The introduction of the 2-oxo group fundamentally alters the ring system, allowing for lactam-lactim tautomerization (2-pyridone ⇌ 2-hydroxypyridine). The spatial proximity of the 2-oxo/hydroxy group to the 3-carboxylic acid creates a highly effective bidentate chelation motif for divalent metal cations (e.g., Zn²⁺, Fe²⁺, Mg²⁺)[2]. Furthermore, the strongly electron-withdrawing 5-cyano group increases the acidity of the carboxylic acid and modulates the electron density of the pyridine ring, enhancing its affinity for metalloenzyme active sites and driving antiproliferative activity against malignant cell lines like MDA-MB-231[2][3].

Mechanistic Divergence & Signaling Pathways

Nicotinic Acid: Metabolic Regulation via GPR109A

Nicotinic acid acts primarily as an agonist for GPR109A, a Gi/o-coupled GPCR expressed in adipocytes and immune cells. Activation leads to the inhibition of adenylyl cyclase, a drop in intracellular cAMP, and the subsequent dephosphorylation (inactivation) of hormone-sensitive lipase (HSL), thereby halting lipolysis and reducing free fatty acids.

G NA Nicotinic Acid GPR GPR109A (HCAR2) NA->GPR Agonist Binding Gi Gi/o Protein GPR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates HSL Hormone-Sensitive Lipase PKA->HSL Prevents Phosphorylation Lipid Lipolysis Inhibition HSL->Lipid Blocks FFA Release

Nicotinic acid signaling via GPR109A to inhibit lipolysis.

5-CN-2-oxo-PCA: Metalloenzyme Inhibition & Cytotoxicity

Unlike its parent scaffold, 5-CN-2-oxo-PCA acts as a perspective ligand for metalloenzymes (such as PLC-γ or DNA topoisomerases)[3]. By chelating the catalytic metal ions within the active site, it blocks substrate access, leading to enzyme inhibition and subsequent cell cycle arrest in specific cancer phenotypes[2][3].

G Comp 5-CN-2-oxo-PCA Chelation Bidentate Metal Chelation (2-Oxo & 3-COOH) Comp->Chelation Structural Motif Enzyme Target Metalloenzyme (e.g., PLC-γ) Chelation->Enzyme Binds Active Site Cation Inhibition Enzyme Inhibition Enzyme->Inhibition Blocks Substrate Access Cancer Anti-Proliferative Effect (MDA-MB-231 Arrest) Inhibition->Cancer Disrupts Cell Cycle

Mechanism of 5-CN-2-oxo-PCA via metalloenzyme inhibition and cell cycle arrest.

Comparative Biological Activity Data

ParameterNicotinic Acid (Niacin)5-CN-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Primary Biological Target GPR109A (HCAR2), NAD+ biosynthesis pathwaysMetalloenzymes (e.g., PLC-γ), Metal cations (Zn²⁺, Fe²⁺)
Mechanism of Action Gi/o-coupled GPCR agonismBidentate metal chelation / Active site occupation
Key Biological Effect Hypolipidemic, anti-inflammatoryAntiproliferative (e.g., against MDA-MB-231), enzyme inhibition
Typical IC50 / EC50 ~0.1 - 1 μM (EC50 for GPR109A)Low nanomolar to low micromolar (IC50 for target enzymes/cells)
Physicochemical Feature Zwitterionic, high aqueous solubilityEnhanced acidity (5-CN), lactam-lactim tautomerism

Experimental Methodologies

To objectively compare these compounds in a laboratory setting, researchers must utilize orthogonal, self-validating assay systems tailored to their distinct mechanisms.

Protocol 1: Self-Validating cAMP HTRF Assay for Nicotinic Acid (GPR109A Activation)

This protocol measures the Gi-mediated inhibition of adenylyl cyclase.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Baseline Stimulation: Add Forskolin (10 μM) to all test wells.

    • Causality: Gi-coupled receptors inhibit cAMP production. Without artificially raising the baseline cAMP levels with Forskolin, the inhibitory window is too narrow to detect a robust signal.

  • Phosphodiesterase Inhibition: Supplement the assay buffer with IBMX (0.5 mM).

    • Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the measured signal accurately reflects adenylyl cyclase inhibition by the receptor.

  • Compound Treatment: Add Nicotinic Acid in a 10-point dose-response curve (ranging from 10 pM to 100 μM) and incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and add HTRF cAMP detection reagents (Europium cryptate donor and d2 acceptor).

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay before measurement, effectively eliminating the short-lived background autofluorescence typical of small aromatic pyridine derivatives.

  • Self-Validation Step: Run a parallel control plate pre-incubated with a selective GPR109A antagonist (e.g., MK-1903). Validation: Complete reversal of the nicotinic acid-induced cAMP drop confirms the effect is strictly receptor-mediated and not an artifact of direct assay interference or cytotoxicity. Calculate the Z'-factor (must be >0.5 for assay validity).

Protocol 2: Metalloenzyme Inhibition & Cytotoxicity Assay for 5-CN-2-oxo-PCA

This protocol evaluates the metal-dependent enzyme inhibition and resulting antiproliferative effects[2][3].

  • Enzyme Incubation: Incubate the purified target metalloenzyme (e.g., PLC-γ) with varying concentrations of 5-CN-2-oxo-PCA in a standard HEPES buffer (pH 7.4).

  • Kinetic Readout: Add a specific fluorogenic substrate and immediately begin a continuous kinetic readout on a microplate reader.

    • Causality: Continuous kinetic measurements allow for the calculation of initial velocity (V0) and the determination of the exact inhibition mechanism (competitive vs. non-competitive) via Michaelis-Menten kinetics.

  • Metal Rescue Validation (Self-Validating Step): In a parallel assay arm, spike the buffer with excess ZnCl₂ or MgCl₂ (10-fold molar excess relative to the compound).

    • Validation: If 5-CN-2-oxo-PCA acts via active-site metal chelation (driven by the 2-oxo and 3-carboxylic acid motif), the excess free metal will saturate the ligand and rescue enzyme activity, definitively proving the mechanism of action.

  • Antiproliferative Cellular Assay: Plate MDA-MB-231 breast cancer cells at 5,000 cells/well. Treat with 5-CN-2-oxo-PCA for 72 hours. Add CellTiter-Glo reagent and measure luminescence.

    • Causality: ATP quantitation via luminescence is directly proportional to the number of metabolically active cells, providing a highly sensitive, homogeneous readout for the compound's cytotoxic efficacy.

References

  • Source: mdpi.
  • Source: researchgate.
  • Source: researchgate.

Sources

Comparative

validation of EGFR inhibition by 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of a promising class of Epidermal Growth Factor Receptor (EGFR) inhibitors: 5-cyano-2-oxo-1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of a promising class of Epidermal Growth Factor Receptor (EGFR) inhibitors: 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structural analogs. We will delve into the scientific rationale, key experimental validation workflows, and a comparative analysis against established EGFR inhibitors, grounding our discussion in robust experimental data and established methodologies.

The Rationale: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This makes EGFR a prime target for therapeutic intervention. First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have shown clinical efficacy, especially in patients with activating mutations like exon 19 deletions or the L858R substitution.[4][5][6] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.[4][7][8] This has driven the development of next-generation inhibitors with activity against these resistant mutants.

The 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold and its analogs represent a novel chemical class with the potential to overcome these resistance mechanisms. The core structure offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The EGFR Signaling Pathway: A Target for Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades. The two major pathways are the RAS-RAF-MEK-ERK pathway, primarily regulating cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival. EGFR inhibitors aim to block the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Pyridone Analog (EGFR Inhibitor) Inhibitor->EGFR Inhibits (ATP Site)

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by pyridone analogs.

Experimental Validation Workflow: A Step-by-Step Approach

Validating a novel EGFR inhibitor requires a multi-faceted approach, starting from in vitro enzymatic assays and progressing to cell-based and potentially in vivo models.

Validation_Workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Validation cluster_invivo In Vivo Validation (Optional) Kinase_Assay Biochemical Kinase Assay (Determine IC50) Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity Cell_Lines Select Cancer Cell Lines (WT & Mutant EGFR) Selectivity->Cell_Lines Proliferation_Assay Anti-Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Phosphorylation_Assay Target Engagement Assay (Western Blot / Immunofluorescence) Proliferation_Assay->Phosphorylation_Assay Apoptosis_Assay Mechanism of Action (Apoptosis/Cell Cycle Analysis) Phosphorylation_Assay->Apoptosis_Assay Xenograft Xenograft Models Apoptosis_Assay->Xenograft

Caption: A typical experimental workflow for the validation of novel EGFR inhibitors.

Part 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory effect of the compound on the EGFR kinase enzyme.

Protocol: EGFR Kinase Assay (IC50 Determination)

  • Objective: To measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).

  • Materials: Recombinant human EGFR kinase (wild-type and mutant forms), ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), the test compound (5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid analog), and a detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the EGFR enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent, which measures the amount of ATP remaining (luminescence is inversely proportional to kinase activity).[1]

    • Read the luminescence using a microplate reader.

  • Data Analysis: Normalize the data with a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 2: Cell-Based Assays

After confirming direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular context.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines should be used, including those with wild-type EGFR (e.g., A549), activating mutations (e.g., PC-9 with exon 19 deletion), and resistance mutations (e.g., H1975 with L858R/T790M).[9]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a set period (e.g., 72 hours).[4]

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.[4]

    • Measure the absorbance or luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against inhibitor concentration.

Protocol: Western Blot for EGFR Phosphorylation

  • Objective: To confirm that the inhibitor is engaging its target in the cell and blocking downstream signaling.

  • Procedure:

    • Culture the selected cancer cell lines and treat them with the test compound at various concentrations for a short period (e.g., 1-6 hours).[10]

    • In some cases, stimulate the cells with EGF to induce EGFR phosphorylation.[7][8]

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Also, probe for downstream markers like p-AKT and p-ERK.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Data Analysis: A dose-dependent decrease in the p-EGFR signal (relative to total EGFR) indicates effective target engagement.

Comparative Performance Analysis

The true measure of a novel inhibitor is its performance relative to existing standards of care and other developmental compounds. The 5-cyano-2-oxo-1,2-dihydropyridine scaffold and its analogs have demonstrated significant promise.

Comparison of In Vitro Kinase Inhibition

Recent studies on structurally related pyridone and pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of mutant EGFR, often with excellent selectivity over wild-type (WT) EGFR. This selectivity is a critical attribute, as it can predict a wider therapeutic window and reduced side effects in patients.

Compound Class/DrugTarget EGFR MutantIC50 (nM)Selectivity vs. WT EGFRReference
Pyrido[2,3-d]pyrimidine (Compound B1) L858R/T790M13>76-fold[2][3]
3-Cyanopyridone Hybrid (Compound 30) EGFR (general)68Not specified[11]
Erlotinib (Reference) EGFR (general)80~1-fold[11]
Gefitinib (Reference) EGFR (general)Varies~1-fold[4]
Osimertinib (Reference) L858R/T790MPotentHigh[4][7][8]

Note: IC50 values can vary based on assay conditions. This table is for comparative illustration.

The data indicates that novel pyridone-based structures, such as Compound B1, can achieve significantly higher potency against the clinically important T790M resistance mutation compared to first-generation inhibitors and demonstrate high selectivity, a key feature of third-generation inhibitors like osimertinib.[2][3]

Comparison of Anti-Proliferative Activity in Cancer Cells

The ultimate test of an inhibitor's potential is its ability to kill cancer cells harboring the target mutation.

Compound/DrugCell LineEGFR StatusGI50 / IC50 (µM)Reference
Pyrido[2,3-d]pyrimidine (Compound B1) H1975L858R/T790M0.087[2][3]
3-Cyanopyridone Hybrid (Compound 28) General Cancer LineNot specified0.027[11]
3-Cyanopyridone Hybrid (Compound 30) General Cancer LineNot specified0.025[11]
Erlotinib (Reference) H1975L858R/T790MHigh (Resistant)[6]
Gefitinib (Reference) H1975L858R/T790MHigh (Resistant)[4]

As shown, pyridone-based analogs demonstrate potent anti-proliferative activity in the nanomolar range against cancer cells, including those resistant to first-generation TKIs like erlotinib and gefitinib.[2][3][11] For instance, Compound B1's effectiveness against H1975 cells (IC50 of 0.087 µM) is particularly noteworthy, as this cell line is a standard model for T790M-mediated resistance.[2][3]

Conclusion and Future Directions

The validation of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid analogs and related pyridone-based compounds follows a rigorous, multi-step process from enzymatic to cellular assays. The available data on these emerging classes of molecules strongly suggests they are a promising avenue for developing potent and selective inhibitors of EGFR, particularly against clinically relevant resistance mutations.

Key advantages observed in these novel scaffolds include:

  • High Potency: Achieving low nanomolar IC50 values against mutant EGFR.

  • Selectivity: Demonstrating a significant inhibitory preference for mutant over wild-type EGFR, which is crucial for minimizing toxicity.

  • Efficacy in Resistant Models: Effectively inhibiting the proliferation of cancer cells harboring the T790M mutation.

Further research should focus on comprehensive kinome-wide selectivity profiling, in-depth investigation of downstream signaling effects, and progression into preclinical in vivo models to assess pharmacokinetic properties and anti-tumor efficacy. This class of compounds holds significant potential to be developed into next-generation therapeutics for EGFR-driven cancers.

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. MDPI. [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. MDPI. [Link]

  • Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. Preprints.org. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]

  • Randomized Phase III Study Comparing Gefitinib With Erlotinib in Patients With Previously Treated Advanced Lung Adenocarcinoma: WJOG 5108L. ASCO Publications. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PLOS ONE. [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Therapeutic Advances in Medical Oncology. [Link]

  • Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. Frontiers in Oncology. [Link]

  • A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer. Clinical Medicine Insights: Oncology. [Link]

  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. [Link]

  • Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC. AACR Journals. [Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to 3-Cyano-2-pyridones: A Technical Guide for Process Optimization

Executive Summary The 3-cyano-2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer (e.g., Pim-1 kinase inhibitors), cardiotonic, and vasorelaxan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-cyano-2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer (e.g., Pim-1 kinase inhibitors), cardiotonic, and vasorelaxant activities[1]. As drug development programs demand rapid library generation and sustainable manufacturing practices, the chemical synthesis of these nitrogen-containing heterocycles has evolved from classical step-wise condensations to highly convergent multicomponent reactions (MCRs)[2].

This guide provides a comparative analysis of three distinct synthetic methodologies for constructing 3-cyano-2-pyridones: Organocatalyzed Four-Component Condensation , Microwave-Assisted Synthesis , and Ultrasound-Assisted Green Synthesis . By evaluating the mechanistic causality, scalability, and environmental impact of each route, researchers can select the optimal protocol for their specific drug discovery or process chemistry needs.

Mechanistic Overview of Multicomponent Assembly

Regardless of the specific energy source or catalyst employed, the multicomponent synthesis of 3-cyano-2-pyridones generally proceeds through a highly orchestrated cascade reaction[2]. The sequence typically involves a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (e.g., ethyl cyanoacetate or cyanoacetamide), followed by a Michael addition of a ketone or enolate. Subsequent intramolecular cyclization (lactamization) and oxidative aromatization yield the final pyridone core[3].

Mechanism A Aldehyde + Active Methylene B Knoevenagel Condensation A->B C α,β-Unsaturated Intermediate B->C D Michael Addition (+ Ketone/Amine) C->D E Acyclic Adduct D->E F Intramolecular Cyclization E->F G Dihydropyridone Intermediate F->G H Oxidative Aromatization G->H I 3-Cyano-2-pyridone Scaffold H->I

Cascade mechanism for the multicomponent synthesis of 3-cyano-2-pyridones.

Comparative Analysis of Synthetic Methodologies

Route A: Conventional Organocatalyzed Four-Component Reaction

This classical approach utilizes a one-pot condensation of ethyl cyanoacetate, an aromatic ketone, an aromatic aldehyde, and ammonium acetate[4]. Recent advancements employ L-proline as a bifunctional organocatalyst[5].

  • Causality of Catalyst: L-proline's secondary amine forms a reactive iminium ion with the aldehyde, increasing its electrophilicity. Simultaneously, its carboxylic acid moiety facilitates proton transfer, drastically lowering the activation energy for the initial Knoevenagel condensation[5]. Ammonium acetate acts as both the nitrogen source and a mild buffer.

Route B: Microwave-Assisted Multicomponent Synthesis

Microwave irradiation (MWI) has revolutionized heterocyclic synthesis by significantly reducing reaction times from hours to minutes[3]. This route typically reacts cyanoacetamide with 1,3-dicarbonyl compounds and aldehydes in polar solvents like ethanol or water.

  • Causality of Energy Source: Microwave dielectric heating causes rapid, uniform internal heating of polar solvent molecules. This localized superheating accelerates the thermodynamically demanding intramolecular cyclization and oxidative aromatization steps, minimizing the formation of polymeric side-products typically seen in prolonged thermal reflux[3].

Route C: Ultrasound-Assisted Green Synthesis

Driven by green chemistry principles, this route utilizes high-frequency sound waves to promote the reaction between cyanoacetamide, aromatic ketones, and aldehydes in the presence of a mild base (e.g., NaOH)[6].

  • Causality of Energy Source: Ultrasonication induces acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the liquid phase. These implosions generate localized "hot spots" of extreme temperature and pressure, which drastically enhance mass transfer and reaction rates across heterogeneous mixtures without the need for bulk external heating[6].

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the three routes to aid in process selection.

ParameterRoute A: L-Proline CatalyzedRoute B: Microwave-AssistedRoute C: Ultrasound-Assisted
Reaction Time 2 - 6 hours5 - 30 minutes15 - 45 minutes
Temperature Reflux (78 °C in EtOH)100 - 150 °C (Pressurized)Ambient to 40 °C
Typical Yield 75% - 85%80% - 92%85% - 95%
Energy Consumption High (Prolonged heating)Medium (Short, intense bursts)Low (Acoustic energy)
Scalability Excellent (Standard batch)Limited by microwave cavity sizeGood (Requires flow-sonication for scale)
Primary Advantage Readily available equipmentUnmatched reaction speedMild conditions, high green chemistry metrics

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) and expected analytical markers are included to verify reaction success at critical junctures.

Protocol A: L-Proline Catalyzed Synthesis (Batch Thermal)
  • Reagent Assembly: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and ammonium acetate (8.0 mmol) in 10 mL of absolute ethanol[5].

  • Catalyst Addition: Add L-proline (20 mol%, 0.2 mmol) to the suspension. Rationale: 20 mol% provides the optimal balance between reaction velocity and purification ease.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 78 °C under continuous magnetic stirring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The Knoevenagel intermediate will appear within 30 minutes; full conversion to the highly polar pyridone typically requires 3-5 hours.

  • Workup & Validation: Cool the mixture to room temperature. Pour into 50 mL of crushed ice. The self-validating cue is the immediate precipitation of a solid. Filter, wash with cold water, and recrystallize from hot ethanol.

  • Analytical Confirmation: IR spectroscopy must show a sharp C≡N stretch at ~2220 cm⁻¹ and a broad lactam N−H stretch at 3100-3300 cm⁻¹.

Protocol B: Microwave-Assisted Synthesis
  • Reagent Assembly: In a 10 mL microwave-transparent pressurized vial, add cyanoacetamide (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the aromatic aldehyde (1.0 mmol)[3].

  • Solvent & Base: Add 2 mL of an Ethanol/Water (1:1) mixture and a catalytic amount of piperidine (10 mol%). Rationale: The highly polar solvent mixture maximizes microwave energy absorption (dielectric loss).

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes (Dynamic power mode, max 200 W)[3].

  • Workup & Validation: Upon cooling, the sudden drop in solubility forces the product to crash out of the aqueous ethanol. Filter the microcrystalline solid.

  • Analytical Confirmation: 1H NMR (DMSO- d6​ ) must reveal the disappearance of the active methylene protons and the appearance of a highly deshielded singlet for the pyridone N−H proton at ~12.0-12.5 ppm.

Protocol C: Ultrasound-Assisted Synthesis
  • Reagent Assembly: In a 50 mL Erlenmeyer flask, dissolve cyanoacetamide (1.0 mmol), aromatic ketone (1.0 mmol), and substituted aromatic aldehyde (1.0 mmol) in 15 mL of ethanol[6].

  • Base Addition: Add crushed NaOH (1.5 mmol). Rationale: Solid NaOH provides the necessary basicity while acting as a nucleation site for acoustic cavitation.

  • Reaction Execution: Suspend the flask in an ultrasonic bath (e.g., 35 kHz, 100 W) maintained at ambient temperature. Sonicate for 20-30 minutes[6].

  • In-Process Control (IPC): The solution will rapidly change color (often deep yellow/orange) as the enolate forms, followed by the precipitation of the product directly from the sonicating mixture.

  • Workup & Validation: Neutralize the mixture with dilute HCl (1M) to pH 6-7 to ensure complete precipitation of the pyridone. Filter and wash with chilled ethanol.

  • Analytical Confirmation: High-Resolution Mass Spectrometry (HRMS) should confirm the [M+H]+ or [M−H]− mass corresponding to the fully aromatized 3-cyano-2-pyridone core, confirming the oxidative loss of H2​ has occurred.

Conclusion

The synthesis of 3-cyano-2-pyridones has successfully transitioned from harsh, multi-step classical methods to elegant, one-pot multicomponent reactions. For laboratories prioritizing rapid library generation, Microwave-Assisted Synthesis offers unparalleled speed. Conversely, for process chemists focused on scale-up and green chemistry metrics, Ultrasound-Assisted Synthesis provides a low-energy, high-yield alternative. Understanding the mechanistic causality behind these energy inputs allows researchers to rationally optimize reaction conditions, ensuring robust and self-validating synthetic workflows.

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Comparative

in vitro testing of antibacterial properties of dihydropyridine derivatives.

Title: In Vitro Evaluation of 1,4-Dihydropyridine Derivatives as Novel Antibacterial Agents: A Comparative Methodological Guide Introduction As drug discovery pipelines pivot to overcome antimicrobial resistance (AMR), r...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Evaluation of 1,4-Dihydropyridine Derivatives as Novel Antibacterial Agents: A Comparative Methodological Guide

Introduction As drug discovery pipelines pivot to overcome antimicrobial resistance (AMR), repurposing and structurally optimizing privileged scaffolds has become a cornerstone strategy. 1,4-Dihydropyridines (1,4-DHPs), classically recognized as L-type calcium channel blockers for cardiovascular indications, have recently emerged as potent antibacterial pharmacophores. As a Senior Application Scientist, I have designed this guide to deconstruct the in vitro evaluation of novel DHP derivatives, comparing their efficacy against standard-of-care antibiotics and detailing the rigorous, self-validating protocols required to prove their mechanistic viability.

Mechanistic Rationale & Target Pathways

The antibacterial efficacy of 1,4-DHPs is not derived from generic membrane lysis, but rather from highly specific intracellular targeting. For example, in Helicobacter pylori, condensed DHP derivatives (hexahydroquinolines) have been shown to target the essential response regulator HsrA, inhibiting its DNA binding activity and thus preventing the transcription of genes essential for survival and virulence (1). Similarly, against Mycobacterium tuberculosis, specific 1,4-DHPs like compound F-27 exhibit structural mimicry to isoniazid, likely inhibiting the enoyl acyl carrier protein reductase (InhA) (2).

G DHP 1,4-DHP Derivative HsrA HsrA Response Regulator DHP->HsrA Binds & Inhibits DNA Promoter DNA Binding HsrA->DNA Blocked GeneExp Essential Gene Expression DNA->GeneExp Downregulated CellDeath Bacterial Cell Death GeneExp->CellDeath Induces

Mechanism of 1,4-DHP derivatives inhibiting HsrA to induce bacterial cell death.

Comparative Performance Data

To objectively evaluate the clinical potential of these derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) against established antibiotics. The table below synthesizes recent in vitro performance data across different bacterial species.

Compound Class / DerivativeTarget OrganismPutative MechanismMIC RangeReference StandardStandard MIC
1,4-DHP (F-27) M. tuberculosisInhA Inhibition4.13 µg/mLIsoniazidVariable (Resistant)
HHQ-DHP (MD1, MD2) H. pyloriHsrA Inhibition1–8 mg/LMetronidazole>8 mg/L (Resistant)
C2-Substituted DHP (33) M. smegmatisCell Wall / Undefined9 µg/mLCiprofloxacinStrain Dependent

Data aggregated from authoritative evaluations of novel C2-substituted and condensed DHP analogues (3).

Causality-Driven Experimental Protocols

A protocol is only as reliable as its internal controls. When screening highly lipophilic compounds like 1,4-DHPs, standard assays often yield false positives due to compound precipitation or solvent toxicity. The following workflow establishes a self-validating system.

Workflow Syn Compound Prep & QC MIC Broth Microdilution (MIC/MBC) Syn->MIC Validated TK Time-Kill Kinetics MIC->TK Active Hits Tox Cytotoxicity Assay (Mammalian Cells) MIC->Tox Selectivity Target Target Validation (EMSA/InhA Assay) TK->Target Bactericidal

In vitro experimental workflow for validating antibacterial 1,4-DHP derivatives.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Rationale: 1,4-DHPs often exhibit intrinsic absorbance that confounds standard OD600 optical density readings. We utilize Resazurin (Alamar Blue) as a colorimetric indicator because it is reduced to fluorescent resorufin only by metabolically active cells, providing an orthogonal readout independent of compound turbidity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Divalent cations (Ca2+, Mg2+) stabilize the outer membrane of Gram-negative bacteria, preventing artificially low MICs caused by membrane hyper-permeabilization.

  • Compound Solubilization: Dissolve the 1,4-DHP derivative in 100% DMSO, then dilute in CAMHB to achieve a top concentration (e.g., 128 µg/mL) with a final DMSO concentration of ≤1%.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), then dilute 1:150 in CAMHB to yield a final well concentration of 5 × 10^5 CFU/mL.

  • Self-Validating Controls (Critical):

    • Growth Control: Media + Inoculum (Ensures baseline bacterial viability).

    • Sterility Control: Media only (Detects contamination).

    • Solvent Control: Media + Inoculum + 1% DMSO. Logic: If the solvent control shows >10% growth inhibition relative to the growth control, the assay is invalid; the vehicle itself is exerting toxicity.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration preventing the blue-to-pink color change.

Protocol B: Time-Kill Kinetics

Causality & Rationale: MIC only tells us the static inhibitory threshold. Time-kill assays determine whether the 1,4-DHP is bacteriostatic or bactericidal—a critical distinction for treating persistent infections like M. tuberculosis.

Step-by-Step Methodology:

  • Prepare logarithmic-phase bacterial cultures (~10^6 CFU/mL) in CAMHB.

  • Expose the cultures to the 1,4-DHP derivative at 1×, 2×, and 4× the determined MIC.

  • Extract 100 µL aliquots at predefined intervals (0, 2, 4, 8, 12, and 24 hours).

  • Serially dilute the aliquots in sterile PBS to neutralize drug carryover. Why? Plating undiluted samples can transfer active drug to the agar, artificially suppressing colony formation and mimicking a false bactericidal effect.

  • Plate on appropriate agar and incubate for 24 hours (or up to 4 weeks for Mycobacterium).

  • Data Interpretation: A ≥3 log10 decrease in CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity.

Protocol C: Target Validation via Electrophoretic Mobility Shift Assay (EMSA)

To prove that a DHP derivative truly targets a transcription factor like HsrA, phenotypic data must be backed by molecular validation.

  • Binding Reaction: Incubate purified recombinant target protein (e.g., HsrA) with its target promoter DNA sequence (fluorescently labeled) in the presence of varying concentrations of the 1,4-DHP.

  • Electrophoresis: Run the reaction on a non-denaturing polyacrylamide gel.

  • Causality: If the DHP successfully binds and inhibits the target protein, the protein-DNA complex will not form. The gel will show a dose-dependent disappearance of the higher-molecular-weight "shifted" complex band and a corresponding increase in the "free DNA" band, directly validating the mechanism of action.

References

  • Zandhaghighi, M., et al. "In vitro bactericidal activities of two novel dihydropyridine derivatives against Mycobacterium tuberculosis." Journal of Infection in Developing Countries.
  • González, A., et al. "1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori." Frontiers in Microbiology.
  • Fülöpová, V., et al. "Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues." PubMed Central.

Sources

Validation

Comparative Efficacy Guide: Dihydropyridine Derivatives vs. Milrinone in Cardiovascular Pharmacology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, hemodynamic efficacy, and experimental validation protocols. Executive Summary & Mechanistic Diverge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, hemodynamic efficacy, and experimental validation protocols.

Executive Summary & Mechanistic Divergence

When developing therapeutic strategies for cardiovascular hemodynamics, distinguishing between pure vasodilators and "inodilators" is critical. Dihydropyridine (DHP) derivatives (e.g., amlodipine, nifedipine) and milrinone represent two distinct pharmacological classes that achieve vasodilation through fundamentally different intracellular pathways.

While DHPs act as L-type calcium channel blockers (CCBs) primarily targeting vascular smooth muscle to reduce systemic vascular resistance (SVR), they possess neutral to negative inotropic effects, which can exacerbate heart failure[1]. Conversely, milrinone is a selective phosphodiesterase 3 (PDE3) inhibitor. By preventing the degradation of cyclic adenosine monophosphate (cAMP), milrinone simultaneously induces potent vasodilation and positive inotropy (increased cardiac contractility), making it highly efficacious in right ventricular failure and pulmonary hypertension[2].

The Causality of Divergent Signaling

The paradox of milrinone—causing contraction in the heart but relaxation in the vasculature—is rooted in tissue-specific cAMP compartmentalization. In cardiomyocytes, cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban, increasing intracellular calcium ( Ca2+ ) and enhancing contractility. In vascular smooth muscle, cAMP-activated PKA inhibits Myosin Light Chain Kinase (MLCK), leading to vasodilation[3]. DHPs, however, uniformly block transmembrane Ca2+ influx, leading to smooth muscle relaxation but risking reduced cardiac contractility[1].

MechanisticPathways Milrinone Milrinone (PDE3 Inhibitor) PDE3 Inhibits PDE3 Milrinone->PDE3 cAMP ↑ Intracellular cAMP PDE3->cAMP PKA Activates PKA cAMP->PKA Cardiomyocyte Cardiomyocyte: Phosphorylates L-Type Ca2+ & PLB PKA->Cardiomyocyte SmoothMuscle1 Smooth Muscle: Inhibits MLCK PKA->SmoothMuscle1 Inotropy Positive Inotropy (↑ Contractility) Cardiomyocyte->Inotropy Vasodilation1 Vasodilation (↓ SVR & ↓ PVR) SmoothMuscle1->Vasodilation1 DHP Dihydropyridines (e.g., Amlodipine) LType Blocks L-Type Ca2+ Channels DHP->LType SmoothMuscle2 Smooth Muscle: ↓ Intracellular Ca2+ LType->SmoothMuscle2 Cardiomyocyte2 Cardiomyocyte: ↓ Intracellular Ca2+ LType->Cardiomyocyte2 Vasodilation2 Vasodilation (↓ SVR) SmoothMuscle2->Vasodilation2 NegInotropy Neutral/Negative Inotropy (↓ Contractility) Cardiomyocyte2->NegInotropy

Fig 1: Divergent intracellular signaling pathways of Milrinone vs. Dihydropyridines.

Hemodynamic Efficacy Profile

When evaluating these compounds for clinical or experimental translation, quantitative hemodynamic profiling is required. Milrinone demonstrates superior efficacy in reducing Pulmonary Vascular Resistance (PVR) and improving right ventricle-pulmonary artery (RV-PA) coupling compared to traditional vasodilators[2]. DHPs are highly effective at lowering Systemic Vascular Resistance (SVR) but do not provide the necessary inotropic support for decompensated heart failure models[1].

Table 1: Comparative Hemodynamic Efficacy
ParameterMilrinone (PDE3 Inhibitor)Dihydropyridines (L-Type CCB)Mechanistic Rationale
Cardiac Output (CO) ↑↑ Significant Increase↔/↓ Neutral or DecreaseMilrinone increases stroke volume via direct positive inotropy; DHPs rely on reflex tachycardia to maintain CO.
Systemic Vascular Resistance (SVR) ↓↓ Significant Decrease↓↓ Significant DecreaseBoth effectively relax arterial smooth muscle (cAMP-mediated vs. direct Ca2+ blockade).
Pulmonary Vascular Resistance (PVR) ↓↓ Significant Decrease↔/↓ Mild DecreaseMilrinone is a potent pulmonary vasodilator, highly efficacious in Group 2/3 Pulmonary Hypertension[2].
Inotropic State (dP/dt max) ↑↑ Positive NegativeDHPs block calcium required for myocardial contraction; Milrinone increases calcium transients[4].
Lusitropy (Diastolic Relaxation) Positive NeutralMilrinone phosphorylates phospholamban, accelerating Ca2+ reuptake into the sarcoplasmic reticulum.

Experimental Validation Protocols

To objectively compare the efficacy of these agents, researchers must employ self-validating experimental systems. Below are two field-proven methodologies for assessing inotropic and vasoactive properties.

Protocol A: In Vitro Assessment using Engineered Cardiac Tissue (ECT)

This protocol isolates the direct myocardial effects from systemic neurohormonal reflexes (e.g., baroreceptor activation), allowing for precise quantification of contractility[4].

Rationale: By utilizing 3D-engineered human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), we can measure direct contractile force (inotropy) and beating rate (chronotropy) without vascular interference.

  • Tissue Preparation: Suspend hiPSC-CM engineered tissues on flexible silicone posts within a specialized organ bath chamber maintained at 37°C in Tyrode's solution.

  • Baseline Equilibration (Self-Validation Step): Pace the tissues electrically at 1.5 Hz. Record baseline contractile force (µN) for 30 minutes. Causality: Establishing a stable baseline ensures that subsequent force changes are strictly drug-induced, not due to tissue degradation or thermal shock.

  • Dose-Response Acquisition:

    • Group 1 (Milrinone): Administer cumulative concentrations (0.1 µM to 10 µM). Wait 10 minutes per dose for receptor equilibration.

    • Group 2 (Amlodipine/Nifedipine): Administer cumulative concentrations (10 nM to 1 µM).

  • Data Analysis: Measure peak systolic force and time to 50% relaxation ( RT50​ ).

    • Expected Outcome: Milrinone will show a dose-dependent increase in contractile force and a decrease in RT50​ (lusitropy). DHPs will exhibit a dose-dependent decrease in contractile force[4].

Protocol B: In Vivo Hemodynamic Profiling via Right Heart Catheterization

This protocol evaluates the integrated cardiopulmonary response, specifically focusing on RV-PA coupling and PVR, which is critical for pulmonary hypertension models[2].

Rationale: Intact animal models (e.g., porcine or canine heart failure models) are required to observe the interplay between SVR reduction and cardiac output augmentation.

  • Instrumentation: Under general anesthesia, insert a Swan-Ganz thermodilution catheter via the internal jugular vein into the pulmonary artery. Insert a solid-state pressure-volume (PV) conductance catheter into the left and right ventricles.

  • Baseline Hemodynamics: Record baseline Mean Arterial Pressure (MAP), Mean Pulmonary Arterial Pressure (mPAP), CO, and ventricular PV loops.

  • Infusion Phase:

    • Milrinone Arm: Administer a 50 µg/kg loading dose over 10 minutes, followed by a 0.5 µg/kg/min continuous infusion.

    • DHP Arm: Administer intravenous nicardipine or clevidipine (titrated to achieve an equivalent 20% drop in MAP).

  • Hemodynamic Validation (Self-Validation Step): Continuously monitor MAP. If MAP drops below 60 mmHg, reflex sympathetic activation will confound inotropic measurements. Causality: Matching the degree of systemic hypotension between the two drugs ensures that changes in CO are due to intrinsic drug properties, not disparate afterload reduction.

  • Washout and Re-evaluation: Cease infusion and monitor for 60 minutes to confirm return to baseline, validating that the observed effects were pharmacologically driven.

ExperimentalWorkflow Prep 1. Preparation Instrument Swan-Ganz & PV Catheters Baseline 2. Baseline Record mPAP, MAP, CO, PV Loops Prep->Baseline Split Randomization Baseline->Split Milrinone Milrinone Split->Milrinone DHP 3B. DHP Infusion Titrate to match 20% MAP drop Split->DHP Data 4. Data Acquisition Measure PVR, SVR, dP/dt max Milrinone->Data DHP->Data Washout 5. Washout Confirm return to baseline Data->Washout

Fig 2: In vivo hemodynamic assessment workflow ensuring matched afterload reduction.

Translational Perspectives

For drug development professionals, selecting between a PDE3 inhibitor pathway and an L-type calcium channel blocker pathway depends entirely on the target pathology.

If the therapeutic goal is isolated systemic hypertension or anti-anginal therapy without increasing myocardial oxygen demand, DHP derivatives remain the gold standard. However, if the clinical target involves advanced heart failure, right ventricular dysfunction, or pulmonary hypertension, DHPs are generally contraindicated due to their negative inotropic profile[1]. In these scenarios, milrinone's dual action—augmenting cardiac output while simultaneously unloading the right ventricle by dropping PVR—provides a vastly superior hemodynamic profile[2].

References

  • Comparison of Continuous Milrinone Versus Dobutamine on Pulmonary Pressures in Patients With Advanced Heart Failure Source: Journal of the American Heart Association (via PMC/NIH) URL:[Link]

  • Interaction of Sildenafil With cAMP-Mediated Vasodilation In Vivo Source: Hypertension (AHA Journals) URL:[Link]

  • Direct Contraction Force Measurements of Engineered Cardiac Tissue Constructs With Inotropic Drug Exposure Source: Frontiers in Physiology URL:[Link]

  • Drugs That May Cause or Exacerbate Heart Failure Source: Circulation (AHA Journals) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid As a Senior Application Scientist, I frequently oversee the implementation of novel heterocyclic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

As a Senior Application Scientist, I frequently oversee the implementation of novel heterocyclic building blocks in drug discovery and fluorophore synthesis[1]. 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1804409-12-8) [2] is a highly functionalized scaffold that offers immense synthetic utility. However, its unique structural motifs—a persistent pyridine ring, a reactive cyano group, and a carboxylic acid—demand stringent operational and disposal protocols.

This guide provides a self-validating system for managing this compound, ensuring laboratory safety, environmental compliance, and deep mechanistic understanding.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is driven by its specific structural components:

  • Cellular Oxidative Stress: Pyridine derivatives can penetrate cell membranes and trigger the release of intracellular Reactive Oxygen Species (ROS) such as O2−​ , H2​O2​ , and OH− . This leads to lipid peroxidation, impaired antioxidant defense, and potential genotoxicity[3].

  • Environmental Persistence: Pyridine carboxylic acids are notorious for their environmental stability. They mimic natural plant growth hormones (auxins), causing severe phytotoxicity even at trace concentrations, and resist standard biological degradation in soil or wastewater treatment systems[4].

  • Latent Cyanide/NOx Risk: While the cyano (-CN) group is covalently bound to the ring, exposure to strong acids, strong oxidizers, or extreme heat (thermal decomposition) can liberate highly toxic nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen cyanide gas[5].

ToxicityMechanism Exposure Exposure to Cyano-Pyridine Derivative CellUptake Cellular Uptake & Membrane Interaction Exposure->CellUptake ROS Reactive Oxygen Species (ROS) Generation CellUptake->ROS OxStress Oxidative Stress (Lipid Peroxidation) ROS->OxStress DNA Genotoxicity & DNA Damage OxStress->DNA Apoptosis Cellular Apoptosis / Necrosis DNA->Apoptosis

ROS-mediated cytotoxicity pathway of pyridine derivatives.

Table 1: GHS Hazard Classification & Causality [6]

Hazard ClassGHS CodeDescriptionCausality / Mechanism
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption leading to ROS generation and cellular apoptosis.
Skin Irritation H315Causes skin irritationDisruption of lipid bilayers by the lipophilic pyridine scaffold.
Eye Damage H319Causes serious eye irritationAcidic nature of the carboxylic acid group interacting with mucosal membranes.
STOT (Single) H335May cause respiratory irritationInhalation of fine crystalline dust inflames respiratory epithelium.

Operational Handling & Experimental Workflows

Table 2: Required PPE & Engineering Controls

Control TypeSpecificationOperational Rationale
Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized powders (H335 mitigation).
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against severe mucosal irritation from the carboxylic acid moiety.
Hand Protection Nitrile gloves (Double-gloving recommended)Prevents dermal absorption and lipid bilayer disruption.

Workflow: Routine Laboratory Handling & Reagent Preparation

  • Workspace Verification: Verify the fume hood sash is at the correct operational height. Ensure no strong mineral acids or oxidizers are present in the immediate workspace to prevent incompatible reactions[5].

  • Weighing: Use an analytical balance enclosed in a ventilated weighing enclosure. If static electricity causes the powder to disperse, use an anti-static ionizer to neutralize the charge.

  • Solubilization: When dissolving the compound (e.g., in DMSO for biological assays[1]), add the solvent slowly down the side of the vial. Avoid vigorous vortexing of the dry powder to prevent aerosolization.

  • Decontamination: Wipe down all spatulas and balance surfaces with a solvent compatible with the compound (e.g., ethanol or a mild alkaline solution) followed by distilled water.

Proper Disposal Procedures (Core Logistical Plan)

Because pyridine carboxylic acids are highly persistent in the environment and act as potent auxin mimics[4], they must never be disposed of down the drain or in standard biohazard bins. The only acceptable method of destruction is high-temperature incineration.

Workflow: Waste Segregation and Disposal Routing

  • Segregation (Critical Step): Collect all solid waste (contaminated Kimwipes, empty vials) and liquid waste in dedicated "Halogenated/Nitrogenous Organic Waste" containers. Do not mix with strong mineral acids (e.g., HCl, H2SO4) to preclude the theoretical risk of cyano-group hydrolysis and toxic gas evolution[5].

  • Primary Containment: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container is tightly sealed to prevent off-gassing or moisture ingress.

  • EPA/RCRA Labeling: Label the container clearly: "Hazardous Waste: Contains 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Toxic, Irritant, Environmental Hazard."

  • Facility Transfer: Transfer the waste to the institutional Environmental Health and Safety (EHS) department.

  • Final Destruction: EHS must route this chemical to a licensed hazardous waste facility for high-temperature incineration (>1000°C). This extreme temperature is required to cleave the stable pyridine ring and completely oxidize the cyano group into CO2​ , H2​O , and N2​ / NOx​ , preventing environmental contamination[5].

DisposalWorkflow Start Waste Generation: Cyano-Pyridine Acid Segregate Segregation (Avoid Strong Acids) Start->Segregate Contain Primary Containment (HDPE / Glass) Segregate->Contain Label GHS & EPA Labeling (Toxic, Irritant) Contain->Label Store Temporary Storage (Ventilated, <25°C) Label->Store Incinerate Final Destruction (Incineration >1000°C) Store->Incinerate

Step-by-step logistical routing for cyano-pyridine carboxylic acid waste.

Spill Response & Immediate Logistics

In the event of a localized spill, execute the following containment plan:

  • Evacuate & Ventilate: Instruct personnel to step back. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a lab coat. If the spill is outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of the irritant dust[6].

  • Containment: Gently cover the spilled powder with damp absorbent paper to prevent dust generation. Do not sweep dry powder [6].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a designated hazardous waste container.

  • Surface Cleaning: Wash the affected area thoroughly with soap and water, as the compound is an organic acid. Dispose of all cleaning materials as hazardous waste following the incineration routing outlined above.

References

  • 1804409-12-8_5-Cyano-2-oxo-1,2-dihydropyridine-3 ... - cas号查询 | Chemsrc | 2

  • New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes | NIH | 1

  • SAFETY DATA SHEET - Fisher Scientific (3-Cyanopyridine) | Fisher Scientific |5

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides | Virginia Tech | 4

  • SAFETY DATA SHEET - Thermo Fisher Scientific (3-Cyanopyridine) | Thermo Fisher | 6

  • Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species | NIH | 3

Sources

Handling

Personal protective equipment for handling 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid As a highly functionalized heterocyclic building block, 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

As a highly functionalized heterocyclic building block, 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1804409-12-8) is a critical scaffold in modern drug discovery[1]. The 2-pyridone core serves as a versatile bioisostere for amides and phenols, frequently utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. However, the exact structural features that make it chemically valuable—the acidic carboxyl group, the electrophilic cyano vector, and the fine crystalline nature of the powder—also dictate specific handling, safety, and disposal requirements[2].

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling this compound safely.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why the compound behaves the way it does biologically and chemically. The hazards associated with this compound are not arbitrary; they are direct consequences of its molecular structure[3].

Table 1: Physicochemical & Hazard Summary

ParameterData / ClassificationMechanistic Rationale
CAS Number 1804409-12-8[1]Unique identifier for the specific 5-cyano regioisomer.
Molecular Formula C₇H₄N₂O₃[1]Contains a pyridine ring substituted with cyano, oxo, and carboxyl groups.
H302 Harmful if swallowed[3]Biologically active scaffold; systemic absorption can lead to off-target molecular interactions.
H315 / H319 Causes skin/serious eye irritation[3]The C3-carboxylic acid acts as a proton donor. Upon contact with physiological moisture (e.g., corneal fluid, sweat), it causes a localized pH drop, leading to rapid protein denaturation and irritation.
H335 May cause respiratory irritation[3]The solid powder is prone to aerosolization. Inhalation deposits acidic micro-particles directly onto the sensitive respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The selection of PPE must account for both the physical state of the chemical (a fine, potentially electrostatic powder) and the solvents used to dissolve it (typically strong penetration enhancers like DMSO or DMF).

Table 2: PPE Requirements and Scientific Rationale

PPE ComponentSpecificationScientific Rationale & Causality
Gloves 100% Nitrile (Min. 0.11 mm thickness). Double-glove if using DMSO.Nitrile provides an excellent barrier against solid particulates. Causality: If the compound is dissolved in DMSO, the solvent acts as a dermal penetration enhancer, capable of carrying the active pyridine derivative through the stratum corneum. Double-gloving ensures a secondary barrier if the outer glove is breached.
Eye Protection Snug-fitting, indirect-vented safety goggles.Standard safety glasses leave orbital gaps. Causality: Aerosolized acidic dust can bypass standard glasses, reacting with the aqueous layer of the eye to cause severe irritation (H319)[3].
Respirator N95/FFP2 mask (if handled outside a fume hood).Causality: Mitigates the H335 inhalation hazard by filtering out airborne crystalline micro-particles before they reach the respiratory tract[3].
Body Flame-resistant lab coat with fitted cuffs.Prevents accumulation of electrostatic powder on exposed wrists or porous clothing.

Operational Workflow & Engineering Controls

Handling dry powders with carboxylic acid moieties requires strict control of static electricity and airflow. The following protocol is a self-validating system designed to prevent aerosolization and ensure accurate molarity in stock solutions.

Protocol 1: Safe Weighing and Solubilization

Prerequisites: Calibrated analytical balance, anti-static gun (ionizer), Class II biological safety cabinet or standard chemical fume hood.

  • Environmental Preparation: Ensure the fume hood face velocity is operating between 0.4 and 0.6 m/s. Why? Excessive airflow will blow the fine powder out of the weigh boat, while insufficient airflow fails to contain the H335 inhalation hazard.

  • Static Neutralization: Discharge the sealed chemical vial and the weighing spatula using an anti-static ionizer.

    • Validation Checkpoint: Observe the powder inside the closed vial. If it clings aggressively to the upper glass walls, static is still present. Repeat ionization until the powder settles freely at the bottom.

  • Weighing: Carefully transfer the required mass into a tared, anti-static weigh boat or directly into a pre-weighed glass vial.

  • Solubilization: In the fume hood, add the required volume of solvent (e.g., anhydrous DMSO) directly to the vial containing the powder. Cap immediately and vortex.

    • Validation Checkpoint: Inspect the solution against a light source. A completely clear solution validates that full dissolution has occurred, meaning no hazardous dry particulates remain.

HandlingWorkflow Start 1. Preparation Verify SDS & Fume Hood PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Weigh 3. Weighing Use Anti-static Tools PPE->Weigh Solvent 4. Solubilization Add DMSO/DMF in Hood Weigh->Solvent Transfer to sealed vial Clean 5. Decontamination Clean Balance & Tools Solvent->Clean Post-procedure

Workflow for the safe weighing and solubilization of pyridinecarboxylic acid derivatives.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent the spread of the acidic powder. Do not dry-sweep, as this will aerosolize the compound.

Protocol 2: Chemical Spill Response
  • Isolation: Evacuate personnel from the immediate vicinity. Ensure proper PPE is donned (see Table 2).

  • Containment (Solid Spill): Cover the spilled powder with slightly dampened absorbent paper towels. Why? The moisture traps the fine particulates, preventing them from becoming airborne, while avoiding the creation of a flowing liquid hazard.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough wash with soap and water.

    • Validation Checkpoint: Press a pH test strip against the damp surface after the final water rinse. The protocol is validated as successful when the strip reads a neutral pH (6.5–7.5).

ExposureResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Dermal Type->Skin Eye Ocular Type->Eye Inhale Inhalation Type->Inhale SkinWash Wash with soap/water (15 mins) Skin->SkinWash EyeWash Flush at eyewash (15 mins) Eye->EyeWash FreshAir Move to fresh air Inhale->FreshAir Medical Seek Medical Evaluation SkinWash->Medical EyeWash->Medical FreshAir->Medical

Emergency response pathway for accidental exposure to hazardous laboratory chemicals.

Waste Disposal Plan

The cyano-pyridine structure can be resistant to standard wastewater biodegradation and may exhibit aquatic toxicity.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, paper towels) must be collected in a sealed, clearly labeled "Hazardous Organic Solid Waste" container.

  • Liquid Waste: Solutions of 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO or DMF must be disposed of in "Non-Halogenated Organic Waste" carboys. Crucial Exception: If the compound was used in a reaction involving chlorinated solvents (e.g., DCM, Chloroform), the resulting mixture must be segregated into "Halogenated Organic Waste" to prevent explosive cross-reactions in the waste stream.

  • Regulatory Compliance: Never dispose of this compound down the sink. All waste must be handled by a licensed environmental management company in accordance with local and federal regulations.

Sources

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